Methyl 4-chloropicolinate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586514 | |
| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-85-8 | |
| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176977-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloropicolinate hydrochloride CAS number
An In-Depth Technical Guide to Methyl 4-chloropicolinate Hydrochloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount for the successful synthesis of novel therapeutic agents. This compound (CAS Number: 176977-85-8) is a critical building block in medicinal chemistry, most notably for its role in the synthesis of the multi-kinase inhibitor, sorafenib. This technical guide provides a detailed overview of its properties, synthesis, and application, with a focus on experimental protocols and the biological context of its primary end-product.
Chemical and Physical Properties
This compound is the salt form of methyl 4-chloropicolinate, offering enhanced stability and handling characteristics. The properties of both the hydrochloride salt and its free base are summarized below for comparative analysis.
| Property | This compound | Methyl 4-chloropicolinate (Free Base) |
| CAS Number | 176977-85-8[1] | 24484-93-3[2][3] |
| Molecular Formula | C₇H₇Cl₂NO₂[1] | C₇H₆ClNO₂[2][3] |
| Molecular Weight | 208.04 g/mol [1] | 171.58 g/mol [2][3] |
| Appearance | Colorless or yellowish solid[1][4] | Off-white to beige or brown solid[5][6] |
| Melting Point | 136-138 °C or ~160-165 °C[1] | 50-52 °C or 54-56 °C[2][5][7] |
| Boiling Point | 298 °C at 760 mmHg[1] | 264.0±20.0 °C at 760 mmHg[2] |
| Solubility | Soluble in water and some organic solvents[1] | Slightly soluble in Chloroform and Methanol[5] |
| Density | Not readily available | 1.3±0.1 g/cm³[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process, starting from picolinic acid. The first step involves the formation of the free base, Methyl 4-chloropicolinate, which is then converted to its hydrochloride salt.
Step 1: Synthesis of Methyl 4-chloropicolinate
A common method for synthesizing Methyl 4-chloropicolinate involves the chlorination and subsequent esterification of 2-picolinic acid.[6][7][8]
Experimental Protocol:
-
Chlorination: Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).[3]
-
Heat the reaction mixture to 80°C and stir for 3 days.[3] This step facilitates the formation of the 4-chloro-picolinoyl chloride intermediate.
-
Esterification: Cool the reaction mixture in an ice bath and slowly add methanol (20 ml).[3]
-
Allow the mixture to stir for 1 hour.[3]
-
Remove all solvents under vacuum.[3]
-
Work-up and Purification: Take up the crude product in ethyl acetate and wash twice with a saturated sodium bicarbonate solution, followed by a brine wash.[3]
-
Dry the organic layer over MgSO₄.[3]
-
Purify the crude product using silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield Methyl 4-chloropicolinate as a tan crystalline solid.[3]
Step 2: Formation of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolve Methyl 4-chloropicolinate in a suitable organic solvent.[9]
-
Slowly add a solution of hydrochloric acid. The reaction can be promoted by heating or stirring.[9]
-
Upon completion of the reaction, filter the solution and allow it to crystallize.[9]
-
Collect the resulting crystals of this compound.
Application in Drug Development: The Synthesis of Sorafenib
Methyl 4-chloropicolinate is a crucial intermediate for producing sorafenib, a drug used to treat advanced renal cell carcinoma and hepatocellular carcinoma.[10][11] The synthesis involves coupling the picolinamide moiety, derived from Methyl 4-chloropicolinate, with the diaryl urea portion of the sorafenib molecule. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, which is a key step in the synthesis.[12]
Biological Context: Sorafenib Signaling Pathway
While this compound does not have a direct biological signaling role, its importance is defined by the mechanism of action of sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[11][13]
Key targets of sorafenib include:
-
Raf Kinases (Raf-1, B-Raf): It inhibits the Raf/MEK/ERK signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth.[2][13]
-
Receptor Tyrosine Kinases (RTKs): It blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis.[1][13]
-
Other Kinases: Sorafenib also inhibits other kinases like c-Kit and FLT3, which are implicated in various cancers.[13]
By inhibiting these pathways, sorafenib can reduce tumor growth, cut off its blood supply, and induce apoptosis (programmed cell death).[2][13]
Spectroscopic Data
The structural elucidation of Methyl 4-chloropicolinate is supported by various spectroscopic techniques. For the free base (CAS 24484-93-3), the following ¹H NMR data has been reported:
-
¹H NMR (DMSO-d6): δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H).[3]
-
Further spectral data including IR and Mass Spectrometry may be available from various chemical suppliers.[5]
Safety and Handling
Methyl 4-chloropicolinate is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[14] Standard laboratory safety protocols should be followed when handling this compound, including the use of protective gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined synthesis and reactive nature make it an ideal precursor for complex molecules, most notably the anti-cancer agent sorafenib. A thorough understanding of its chemical properties, experimental protocols for its synthesis, and the biological context of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 4. This compound|CAS 176977-85-8 [benchchem.com]
- 5. Methyl 4-chloropicolinate(24484-93-3) 1H NMR [m.chemicalbook.com]
- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of Methyl 4-Chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloropicolinate hydrochloride (CAS No. 176977-85-8) is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.
| Property | Value |
| Chemical Name | Methyl 4-chloro-2-pyridinecarboxylate hydrochloride |
| CAS Number | 176977-85-8 |
| Molecular Formula | C₇H₇Cl₂NO₂ |
| Molecular Weight | 208.04 g/mol |
| Appearance | Colorless to yellowish solid.[1] |
| Melting Point | 136-138 °C.[1] |
| Solubility | Soluble in water and some organic solvents.[1] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of an organic compound is a critical indicator of its purity. For this compound, a suitable method is the capillary melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small sample of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range provides an indication of purity, with a narrow range suggesting high purity.
Determination of Aqueous Solubility
The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker, temperature-controlled
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a conical flask. The flask is securely stoppered.
-
Equilibration: The flask is placed in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and centrifuged to remove any remaining suspended particles.
-
Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the chemical structure and identity of this compound.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For pyridine hydrochloride salts, the proton signals are typically shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atom.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS, or a suitable reference for the chosen solvent)
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: The NMR spectrum is acquired according to the instrument's standard operating procedures.
-
Spectral Analysis: The chemical shifts (δ), integration values, and coupling patterns of the proton signals are analyzed to confirm the structure. The expected signals for the aromatic protons and the methyl ester protons would be observed, with their positions influenced by the protonated pyridine ring.
IR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure:
-
Sample Preparation: A small amount of the solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations for this compound would include:
-
Aromatic C-H stretching (around 3100-3000 cm⁻¹)
-
C=O stretching of the ester (typically around 1720-1740 cm⁻¹)
-
C=C and C=N stretching of the aromatic ring (in the 1600-1400 cm⁻¹ region)
-
C-Cl stretching (typically in the 800-600 cm⁻¹ region)
-
Broad N-H stretching from the hydrochloride salt may also be observed.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides essential information on the physical properties of this compound and detailed methodologies for their determination. Adherence to these standardized protocols will ensure accurate and reproducible results, which are crucial for the successful application of this compound in research and development.
References
In-Depth Technical Guide: Physicochemical Properties of Methyl 4-Chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Methyl 4-chloropicolinate hydrochloride, a key intermediate in pharmaceutical synthesis. The data presented herein is essential for researchers and professionals involved in drug discovery and development, aiding in reaction stoichiometry, analytical method development, and quality control.
Core Physicochemical Data
The fundamental molecular characteristics of Methyl 4-chloropicolinate and its hydrochloride salt are summarized below. The hydrochloride salt is often utilized to improve the compound's stability and solubility in aqueous media, a critical consideration in many experimental and manufacturing protocols.
| Property | Methyl 4-chloropicolinate | This compound |
| Molecular Formula | C7H6ClNO2[1][2][3] | C7H7Cl2NO2[4] |
| Molecular Weight | 171.58 g/mol [1][2][3][5] | 208.04 g/mol [4] |
| CAS Number | 24484-93-3[1][2][3][5] | 176977-85-8[4] |
Chemical Structure and Relationship
The relationship between Methyl 4-chloropicolinate and its hydrochloride salt is a simple acid-base reaction. The basic nitrogen on the pyridine ring of Methyl 4-chloropicolinate is protonated by hydrochloric acid to form the corresponding salt. This process is illustrated in the logical diagram below.
Caption: Formation of the hydrochloride salt.
Experimental Protocols
While specific experimental protocols for the use of this compound are highly application-dependent, a general workflow for its synthesis and purification is outlined below. This serves as a foundational methodology that can be adapted for specific research contexts.
Caption: Synthesis and purification workflow.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-chloropicolinate Hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of methyl 4-chloropicolinate and its hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, and spectroscopic analysis of these compounds, presenting key data in a structured format to facilitate understanding and application in further research.
Introduction
Methyl 4-chloropicolinate and its hydrochloride salt are important intermediates in organic synthesis, particularly in the development of pharmaceutical compounds. A precise understanding of their molecular structure is paramount for predicting reactivity, designing synthetic routes, and ensuring the quality of downstream products. This guide outlines the key analytical techniques and experimental protocols employed to confirm the structure of these molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of methyl 4-chloropicolinate and its hydrochloride salt is presented in Table 1. These properties are fundamental for handling, storage, and designing experimental conditions.
Table 1: Physicochemical Properties
| Property | Methyl 4-chloropicolinate | Methyl 4-chloropicolinate Hydrochloride |
| Molecular Formula | C₇H₆ClNO₂[1][2] | C₇H₇Cl₂NO₂[3] |
| Molecular Weight | 171.58 g/mol [1][2] | 208.04 g/mol |
| Appearance | White to light yellow or brown solid[1] | Colorless or yellowish solid[3] |
| Melting Point | 50-56 °C[1] | 136-165 °C[3] |
| Solubility | Slightly soluble in chloroform and methanol | Soluble in water and methanol[3] |
Synthesis and Preparation
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base, methyl 4-chloropicolinate, followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of Methyl 4-chloropicolinate
This protocol is based on the reaction of picolinic acid with thionyl chloride followed by esterification with methanol.[4]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the mixture in an ice bath and slowly add methanol (20 ml).
-
Stir the reaction mixture for 1 hour.
-
Remove all solvents under vacuum.
-
Take up the crude product in ethyl acetate and wash twice with saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over MgSO₄.
-
Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield methyl 4-chloropicolinate as a tan crystalline solid.[4]
Experimental Protocol: Preparation of this compound
This protocol involves the reaction of 4-chloro-2-pyridinecarboxylic acid with thionyl chloride and subsequent esterification and salt formation.[5]
Materials:
-
4-chloro-2-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Methanol (MeOH)
Procedure:
-
Mix 4-chloro-2-pyridinecarboxylic acid with a catalytic amount of DMF.
-
Add thionyl chloride dropwise to the mixture.
-
Following the reaction, carry out esterification with methanol to yield this compound.[5]
-
A general alternative method involves dissolving the free base, methyl 4-chloropicolinate, in an appropriate organic solvent and adding a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration and crystallization.[3]
Spectroscopic Data and Structural Elucidation
The structure of methyl 4-chloropicolinate is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The formation of the hydrochloride salt can be inferred from changes in the spectroscopic data, particularly in the NMR spectrum, due to the protonation of the pyridine nitrogen.
Spectroscopic Data for Methyl 4-chloropicolinate
The key spectroscopic data for the free base are summarized in Table 2.
Table 2: Spectroscopic Data for Methyl 4-chloropicolinate
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H)[4] |
| ¹³C NMR | Data not explicitly available in searched literature. |
| IR | Data not explicitly available in searched literature. |
| Mass Spec. (ESI-POS) | [M+H]⁺ = 172[4] |
Structure Elucidation Workflow:
The logical process for elucidating the structure of this compound is outlined in the following diagram.
Expected Spectroscopic Changes for the Hydrochloride Salt
-
¹H NMR: The protonation of the nitrogen atom would lead to a deshielding effect on the adjacent aromatic protons. This would result in a downfield shift (higher ppm values) for the signals corresponding to the protons on the pyridine ring compared to the free base.
-
¹³C NMR: Similar to the proton signals, the carbon atoms in the pyridine ring, particularly those closer to the protonated nitrogen, are expected to show a downfield shift in the ¹³C NMR spectrum.
-
IR Spectroscopy: The formation of the N-H bond upon protonation would give rise to a new stretching vibration in the IR spectrum, typically in the range of 2400-3300 cm⁻¹. Additionally, changes in the fingerprint region corresponding to the pyridine ring vibrations would be expected.
Conclusion
The structural elucidation of this compound is a systematic process involving synthesis followed by thorough spectroscopic analysis. The provided data for the free base, methyl 4-chloropicolinate, serves as a crucial reference. The formation of the hydrochloride salt can be confirmed by observing predictable changes in the NMR and IR spectra, consistent with the protonation of the pyridine nitrogen. This guide provides a foundational understanding for researchers working with this important synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of Methyl 4-chloropicolinate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of methyl 4-chloropicolinate hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in the public domain, this guide presents compiled qualitative solubility information. A detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate specific quantitative data as required. Furthermore, the significance of this compound in drug development, particularly in the synthesis of kinase inhibitors, is discussed.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₇H₇Cl₂NO₂. It is the hydrochloride salt of methyl 4-chloropicolinate. The presence of the hydrochloride group generally increases the polarity and aqueous solubility of the compound compared to its free base form, methyl 4-chloropicolinate. This compound serves as a critical building block in the synthesis of various pharmaceutical agents.
Its utility is highlighted by its role as a key intermediate in the production of sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1] The solubility of this compound in different organic solvents is a crucial parameter for its use in synthetic chemistry, influencing reaction kinetics, purification processes, and overall yield.
Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources. For the purpose of providing a comparative framework, solubility information for the parent compound, methyl 4-chloropicolinate, is also included.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Qualitative Solubility |
| This compound | Water | Soluble[2] |
| Methanol | Soluble[2] | |
| Other Organic Solvents | Soluble in some organic solvents[2] | |
| Methyl 4-chloropicolinate | Chloroform | Slightly Soluble[1][3][4][5] |
| Methanol | Slightly Soluble[1][3][4][5] |
It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For precise process development and optimization, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems using a standardized protocol, such as the one detailed in the following section. The hydrochloride salt form is expected to exhibit higher solubility in polar solvents like alcohols, and potentially lower solubility in non-polar solvents compared to the free base.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is adaptable for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps or glass-stoppered flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a constant temperature orbital shaker or water bath. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the suspension to settle for a sufficient time at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean, dry container to remove all undissolved solids.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S = C_diluted × Dilution Factor
-
Where:
-
S is the solubility of the compound in the solvent (e.g., in mg/mL or mol/L).
-
C_diluted is the concentration of the diluted sample determined by the analytical method.
-
Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution taken.
-
-
Experimental Workflow Diagram
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Logical Relationship in Synthesis
Methyl 4-chloropicolinate is a precursor in a multi-step synthesis to produce active pharmaceutical ingredients like Sorafenib. The general logic involves the modification of the pyridine ring, often through nucleophilic substitution at the chloro-position, and potential transformations of the methyl ester group.
Caption: Synthetic Utility of Methyl 4-chloropicolinate.
Conclusion
While quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, standardized protocol for its experimental determination. Understanding the solubility of this key pharmaceutical intermediate is essential for the efficient and scalable synthesis of life-saving medications. The provided methodologies and diagrams offer a foundational resource for researchers and professionals in the field of drug development.
References
Methyl 4-chloropicolinate Hydrochloride: A Technical Guide for Its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloropicolinate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its dual reactivity, stemming from the presence of a methyl ester and a labile chlorine atom on the pyridine ring, allows for sequential and regioselective functionalization. This technical guide provides an in-depth overview of its primary applications in research, focusing on its role as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and modulators of glutamate receptors, as well as novel antimicrobial agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its use in a research setting.
Chemical Properties and Reactivity
This compound is the hydrochloride salt of methyl 4-chloropicolinate, enhancing its stability and handling properties. The core structure features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester at the 2-position. This arrangement dictates its reactivity, making it a valuable synthon for the construction of complex heterocyclic compounds.
Key Reactive Sites:
-
4-position Chlorine: Susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles.
-
2-position Methyl Ester: Can undergo hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
This dual functionality enables researchers to employ it in multi-step synthetic strategies to generate diverse molecular scaffolds.
Applications in Research
Intermediate in the Synthesis of Kinase Inhibitors (Sorafenib Analogues)
A prominent application of methyl 4-chloropicolinate and its derivatives is in the synthesis of the multi-kinase inhibitor Sorafenib and its analogues. Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma by targeting the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases.[1] The picolinamide core of Sorafenib is often constructed using a 4-chloropicolinate precursor.
The synthesis of a key Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, can be achieved from a 4-chloropicolinamide derivative, which itself is synthesized from picolinic acid.
Step 1: Synthesis of 4-chloro-N-methylpicolinamide
Picolinic acid is first converted to 4-chloropyridine-2-carbonyl chloride hydrochloride by reacting with thionyl chloride.[2] This intermediate is then reacted with methylamine to yield 4-chloro-N-methylpicolinamide. A high-yielding procedure involves the reaction of 4-chloropyridine-2-carbonyl chloride hydrochloride with a 40% aqueous solution of methylamine at low temperatures.[3]
Step 2: Etherification with 4-aminophenol
The resulting 4-chloro-N-methylpicolinamide is coupled with 4-aminophenol via a nucleophilic aromatic substitution reaction. The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium tert-butoxide (KOtBu) and potassium carbonate at elevated temperatures.[2][3]
Table 1: Reaction Conditions and Yields for the Synthesis of 4-chloro-N-methylpicolinamide [4]
| Entry | Reaction Conditions | Yield (%) |
| 1 | SOCl2 (3.5 eq.), THF, DMF (0.1 mL), 70 °C, 16 h; then 40% aq. MeNH2, 0–3 °C, 4 h | 95 |
| 2 | SOCl2, chlorobenzene, NaBr (cat.), 85 °C, 19 h; then 40% aq. MeNH2, 0–3 °C, 4 h | 80 |
Precursor for Negative Allosteric Modulators (NAMs) of mGlu5
4-Chloropicolinic acid, the hydrolyzed form of methyl 4-chloropicolinate, is a reactant used in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 NAMs are of interest for the treatment of various central nervous system disorders. The synthesis of VU0431316, an mGlu5 NAM, utilizes 4-chloropicolinic acid. While specific quantitative data for this direct application is limited in the provided results, the general synthetic utility is established.
Scaffold for Antimycobacterial Agents
Derivatives of chloropicolinate have been synthesized and evaluated for their potential as novel inhibitors of Mycobacterium tuberculosis. A study detailing the synthesis of a series of diamino phenyl chloropicolinate carboxamides, ureas, and thiourea derivatives demonstrated that several of these compounds exhibit promising antimycobacterial activity.[5]
The in vitro antimycobacterial activity of these compounds was determined using the microplate alamar blue assay (MABA) method against M. tuberculosis H37Rv.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Chloropicolinate Derivatives against M. tuberculosis H37Rv [5]
| Compound ID | MIC (µM) |
| 10 | 7.90 |
| 16 | 6.96 |
| 19 | 6.98 |
| 22 | 7.86 |
| 28 | 7.00 |
| Isoniazid (Reference) | 0.7 |
Visualizing Synthetic and Signaling Pathways
Synthetic Pathways
The following diagrams illustrate the general synthetic routes where this compound or its derivatives are employed.
Caption: Synthetic pathway to a key Sorafenib intermediate.
Caption: General synthesis of chloropicolinate-based antimycobacterial agents.
Signaling Pathways
The therapeutic agents derived from this compound exert their effects by modulating specific biological pathways.
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
Caption: Negative allosteric modulation of the mGlu5 receptor.
Spectroscopic Data
The characterization of methyl 4-chloropicolinate and its derivatives is crucial for confirming their identity and purity. While a comprehensive database of spectroscopic data for all derivatives is beyond the scope of this guide, representative data for the starting material is provided.
1H NMR (Solvent not specified): δ 8.72 (d, 1H), 8.11 (d, 1H), 7.83 (dd, 1H), 3.93 (s, 3H).[6]
Researchers are encouraged to acquire and analyze a full suite of spectroscopic data (1H NMR, 13C NMR, MS, IR) for all synthesized compounds.
Conclusion
This compound is a valuable and versatile reagent in modern drug discovery and organic synthesis. Its utility as a precursor for kinase inhibitors like Sorafenib, mGlu5 modulators, and novel antimycobacterial agents highlights its importance. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to incorporate this building block into their synthetic programs. Further exploration of its reactivity and application in the synthesis of other biologically active molecules is a promising area for future research.
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-chloropicolinate(24484-93-3) 1H NMR spectrum [chemicalbook.com]
Key Reactive Sites on Methyl 4-chloropicolinate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloropicolinate hydrochloride is a versatile building block in organic synthesis, offering multiple reactive sites for molecular elaboration. This guide provides a detailed analysis of the principal centers of reactivity within the molecule: the 4-chloro substituent on the pyridine ring, the methyl ester at the 2-position, and the pyridine nitrogen. Understanding the chemical behavior at these sites is crucial for the strategic design of synthetic routes in drug discovery and development. This document outlines common transformations, presents available quantitative data, and provides generalized experimental protocols and conceptual diagrams to aid in the practical application of this valuable chemical intermediate.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a methyl ester group.[1][2] The presence of these functional groups, combined with the influence of the pyridine nitrogen, imparts a distinct reactivity profile to the molecule. The hydrochloride salt form can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of its substituents. This guide will explore the key reactive sites, focusing on nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the ester moiety.
Reactive Sites and Key Transformations
The primary reactive sites on this compound are:
-
The 4-Chloro Substituent: Amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
The Methyl Ester Group: Can undergo hydrolysis, transesterification, and reduction.
-
The Pyridine Nitrogen: Can participate in acid-base chemistry and quaternization reactions.
The following sections will delve into the specific reactions at each of these sites.
Reactions at the 4-Chloro Substituent
The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by nucleophiles, a characteristic reaction of halopyridines.[1][2] This reactivity allows for the introduction of a wide range of functional groups.
The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ion.
-
General Reaction:
Where Nu- represents a nucleophile.
-
Common Nucleophiles: Amines, alkoxides, thiolates, and azide ions.
A specific example is the reaction with sodium azide to form methyl 4-azidopicolinate, which can be subsequently reduced to methyl 4-aminopicolinate.
Table 1: Nucleophilic Aromatic Substitution Reaction Data
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide | Methyl 4-azidopicolinate | Dimethylformamide, 100°C, 8 hours | Not specified | Generic protocol |
Experimental Protocol: Synthesis of Methyl 4-aminopicolinate (Generalized)
-
A mixture of methyl 4-chloropicolinate and sodium azide in dimethylformamide is stirred at 100°C for 8 hours.
-
The solvent is removed under vacuum.
-
The residue is diluted with water and the product is extracted with ethyl acetate.
-
After drying over magnesium sulfate, the solvent is removed in vacuo.
-
The resulting methyl 4-azidopicolinate is then hydrogenated in ethanol at atmospheric pressure over a 10% palladium on carbon catalyst for 3 hours.
-
After filtration, the solvent is removed, and the residue is crystallized to afford methyl 4-aminopicolinate.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
References
An In-depth Technical Guide to Methyl 4-chloropicolinate Hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyl 4-chloropicolinate hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a methyl ester group on a pyridine ring, makes it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development. The information is presented to assist researchers, scientists, and professionals in leveraging this compound for the creation of novel and complex molecules.
Chemical and Physical Properties
Methyl 4-chloropicolinate and its hydrochloride salt possess distinct physical and chemical characteristics that are essential for their handling, storage, and application in synthetic chemistry. A summary of these properties is provided below.
Table 1: Chemical and Physical Properties of Methyl 4-chloropicolinate
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 24484-93-3 | [2] |
| Appearance | Brown to off-white or beige solid | [3] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 105-111 °C at 2-3 Torr | [3] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Flash Point | 122.27 °C | [3] |
| Refractive Index | 1.525 | [3] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂NO₂ | [4] |
| Molecular Weight | 208.04 g/mol | [4][5] |
| CAS Number | 176977-85-8 | [4][5] |
| Appearance | Colorless or yellowish solid | [6] |
| Melting Point | 136-138 °C | [4][5] |
| Boiling Point | 298 °C at 760 mmHg | [4] |
| Flash Point | 134 °C | [4] |
| Solubility | Soluble in water, methanol | [5] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [5] |
Synthesis of Methyl 4-chloropicolinate
The synthesis of methyl 4-chloropicolinate is most commonly achieved from picolinic acid. The process involves chlorination and subsequent esterification.
General Synthesis Workflow
The overall transformation from picolinic acid to methyl 4-chloropicolinate is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of methyl 4-chloropicolinate.
Detailed Experimental Protocol
A representative experimental protocol for the synthesis of methyl 4-chloropicolinate from picolinic acid is detailed below.[7]
Materials:
-
Picolinic acid (10 g, 81 mmol)
-
Thionyl chloride (40 ml)
-
Methanol (20 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Chlorination: Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml). Heat the reaction mixture to 80 °C and stir for 3 days.
-
Esterification: Cool the reaction mixture in an ice bath and add methanol (20 ml) very slowly. Allow the mixture to stir for 1 hour.
-
Work-up: Remove all solvents under vacuum. Take up the crude product in ethyl acetate and wash it twice with saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer over MgSO₄.
-
Purification: Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield methyl 4-chloropicolinate as a tan crystalline solid.
Yield: 8.1 g (57%)[7]
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H).[7]
-
MS (ESI-POS): [M+H]⁺ = 172.[7]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functionalities, making it a key component in the construction of complex drug molecules.
Role in the Synthesis of Sorafenib
One of the most notable applications of methyl 4-chloropicolinate is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][8] The synthesis involves the conversion of methyl 4-chloropicolinate to 4-chloro-N-methylpicolinamide, a key intermediate for Sorafenib.[9]
The following diagram illustrates the initial steps in a reported synthesis route towards Sorafenib, starting from picolinic acid.
Caption: Workflow for the synthesis of a key Sorafenib intermediate.
Synthesis of Other Biologically Active Molecules
The reactivity of the chlorine atom in methyl 4-chloropicolinate allows for its displacement by various nucleophiles, leading to a diverse range of substituted picolinates. For example, it can be converted to methyl 4-aminopicolinate, another versatile intermediate.[10]
Detailed Experimental Protocol for Methyl 4-aminopicolinate Synthesis: [10]
Materials:
-
Methyl 4-chloropicolinate (2.0 g)
-
Sodium azide (2.0 g)
-
Dimethylformamide (DMF, 20 ml)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
10% Palladium on carbon (Pd/C) catalyst (500 mg)
-
Ethanol (30 ml)
-
Ether
Procedure:
-
Azide Formation: Stir a mixture of methyl 4-chloropicolinate (2.0 g) and sodium azide (2.0 g) in dimethylformamide (20 ml) at 100 °C for 8 hours.
-
Work-up: Remove the solvent in vacuo. Dilute the residue with water and extract the product into ethyl acetate. Dry the organic layer over magnesium sulfate and remove the solvent in vacuo.
-
Hydrogenation: Hydrogenate the residue in ethanol (30 ml) at atmospheric pressure over 10% palladium on carbon catalyst (500 mg) for 3 hours.
-
Purification: Filter the reaction mixture through celite and remove the solvent in vacuo. Crystallize the residue from ether to afford methyl 4-aminopicolinate.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate clothing to prevent skin and eye contact.[6]
-
Handling: Use in a well-ventilated area, preferably in a laboratory fume hood, to avoid inhalation of dust or vapors.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
First Aid:
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the anti-cancer drug Sorafenib. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development. This guide provides a foundational overview to support the ongoing efforts in the discovery of new and improved therapeutic agents.
References
- 1. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 4-chloro-2-pyridinecarboxylate hydrochloride | 176977-85-8 [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to Methyl 4-chloropicolinate Hydrochloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloropicolinate hydrochloride, a key intermediate in modern organic synthesis and pharmaceutical development. This document details its historical context, physicochemical properties, synthesis protocols, and applications, with a focus on providing actionable data and methodologies for laboratory and industrial use.
Introduction and Historical Context
While a specific date or individual credited with the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of halogenated pyridine derivatives. The synthesis and application of such compounds saw a significant rise in the mid-20th century, driven by the expanding pharmaceutical and agrochemical industries.[1] Chlorinated heterocycles, like Methyl 4-chloropicolinate, have become a cornerstone in the development of modern pharmaceuticals. The inclusion of chlorine atoms can significantly modify a molecule's properties, including its potency, metabolic stability, and bioavailability, leading to the incorporation of chlorine in over 250 FDA-approved drugs.[1]
This compound serves as a crucial building block, valued for its reactive sites that allow for sequential and selective functionalization.[1][2] Its primary utility lies in its role as a precursor for more complex molecules, most notably in the synthesis of the anti-cancer drug sorafenib.[3]
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of Methyl 4-chloropicolinate and its hydrochloride salt is presented below. This data is essential for handling, reaction planning, and safety assessments.
Table 1: Physicochemical Data for Methyl 4-chloropicolinate
| Property | Value | Source(s) |
| Molecular Formula | C7H6ClNO2 | [3][4][5][6][7] |
| Molecular Weight | 171.58 g/mol | [4][5][6][7][8] |
| Appearance | Brown solid, Off-White to Beige, or light yellow solid | [3][9] |
| Melting Point | 50-52 °C, 54-56 °C | [3][4][6] |
| Boiling Point | 264.0 ± 20.0 °C at 760 mmHg; 105-111 °C at 2-3 Torr | [3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 113.4 ± 21.8 °C | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| CAS Number | 24484-93-3 | [4][5][6][7][8][9][10][11] |
| IUPAC Name | methyl 4-chloropyridine-2-carboxylate | [5] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H7Cl2NO2 | [12][13] |
| Molecular Weight | 208.04 g/mol | [13] |
| Appearance | Colorless or yellowish solid | [12] |
| Melting Point | 136-138 °C; ~160-165 °C | [12][13] |
| Solubility | Soluble in water, Methanol | [12][13] |
| Storage Temperature | 2-8°C, Sealed in dry | [1][13] |
| CAS Number | 176977-85-8 | [4][12][13] |
Synthesis and Experimental Protocols
Methyl 4-chloropicolinate is primarily synthesized from 2-picolinic acid. The general approach involves the chlorination of the pyridine ring and esterification of the carboxylic acid. Below are detailed experimental protocols derived from available literature.
General Synthesis Workflow
The synthesis of Methyl 4-chloropicolinate from picolinic acid can be visualized as a multi-step process involving the formation of an acyl chloride intermediate followed by esterification and purification.
Protocol 1: Synthesis from Picolinic Acid using Thionyl Chloride
This protocol details a one-pot reaction where picolinic acid is converted to Methyl 4-chloropicolinate.[8]
Materials:
-
Picolinic acid (10 g, 81 mmol)
-
Thionyl chloride (40 ml)
-
Methanol (MeOH) (20 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel
-
Hexane
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the reaction mixture in an ice bath.
-
Very slowly add MeOH (20 ml) to the cooled mixture.
-
Allow the reaction mixture to stir for 1 hour.
-
Remove all solvents under vacuum.
-
Take up the crude product in ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over MgSO4.
-
Purify the crude product on silica gel, eluting with 40% ethyl acetate/hexane to yield the title product.
Expected Yield: 8.1 g (57%) of a tan crystalline solid.[8]
Protocol 2: Synthesis via Acyl Chloride Isolation
This method involves the formation and isolation of the acyl chloride before esterification.[9]
Materials:
-
4-chloropyridine-2-carboxylic acid (4.5 g, 29.0 mmol)
-
Methylene chloride (120 mL)
-
Oxalyl chloride (3.0 mL, 1.2 eq)
-
N,N-Dimethylformamide (DMF) (500 µL)
-
Dry Methanol (MeOH) (50 mL)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Suspend 4-chloropyridine-2-carboxylic acid (4.5 g, 29.0 mmol) in methylene chloride (120 mL) under an argon atmosphere.
-
Add oxalyl chloride (3.0 mL, 1.2 eq).
-
Cool the reaction to 0°C and add 500 µL of DMF. Note: Gas evolution will occur.
-
Stir the reaction at room temperature for 1.5 hours.
-
Concentrate the reaction mixture in vacuo to obtain the crude acyl chloride.
-
Add dry MeOH (50 mL) to the crude acyl chloride residue.
-
Stir the reaction at room temperature for 30 minutes.
-
Quench the reaction by neutralizing with 5% NaHCO3 solution.
-
Extract the product with EtOAc and wash with brine.
-
Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.
-
Triturate the crude solid with 5% EtOAc/hexane to yield the pure product.
Expected Yield: 4.5 g (90%) of a light yellow solid.[9]
Protocol 3: Preparation of this compound
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.[12]
Materials:
-
Methyl 4-chloropicolinate
-
Anhydrous organic solvent (e.g., diethyl ether, dioxane)
-
Anhydrous hydrochloric acid (gas or solution in a compatible solvent)
Procedure:
-
Dissolve Methyl 4-chloropicolinate in a suitable anhydrous organic solvent.
-
Slowly add a solution of hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The reaction mixture may be heated or stirred to promote completion.
-
After the reaction is complete, filter the precipitate and crystallize to obtain the pure this compound.
Applications in Drug Development
Methyl 4-chloropicolinate is a versatile intermediate in organic synthesis.[9] Its molecular structure, featuring a labile chlorine atom at the 4-position and a modifiable methyl ester group, makes it a valuable precursor for creating diverse chemical structures.[2][6]
The chlorine atom is susceptible to nucleophilic aromatic substitution, which allows for the introduction of various functional groups onto the pyridine ring.[2][6] This reactivity is fundamental to its application in medicinal chemistry. For example, it is a key intermediate in the synthesis of Methyl 4-aminopicolinate through a process involving sodium azide followed by hydrogenation.[14]
A logical relationship diagram illustrating the utility of Methyl 4-chloropicolinate as a synthetic intermediate is shown below.
Safety and Handling
Methyl 4-chloropicolinate is classified as an irritant.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[12] All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] For long-term storage, the compound should be kept in a dark place, sealed in a dry environment at room temperature.[3] The hydrochloride salt is typically stored at refrigerated temperatures (2-8°C).[1][13]
References
- 1. This compound|CAS 176977-85-8 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 4-chloropicolinate | CAS#:24484-93-3 | Chemsrc [chemsrc.com]
- 5. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 9. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 10. 24484-93-3|Methyl 4-chloropicolinate|BLD Pharm [bldpharm.com]
- 11. CAS No.24484-93-3,Methyl 4-chloropicolinate Suppliers [lookchem.com]
- 12. chembk.com [chembk.com]
- 13. Methyl 4-chloro-2-pyridinecarboxylate hydrochloride | 176977-85-8 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Safety and Handling of Methyl 4-chloropicolinate Hydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier.
Methyl 4-chloropicolinate hydrochloride is a chemical compound used in research and development. Due to limited specific safety data on the hydrochloride salt, this guide also incorporates information from the more extensively studied free base, Methyl 4-chloropicolinate, as their safety and handling precautions are expected to be very similar.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties is fundamental for the safe handling of any chemical. The available data for Methyl 4-chloropicolinate and its hydrochloride salt are summarized below.
| Property | Methyl 4-chloropicolinate | This compound |
| CAS Number | 24484-93-3[1][2][3][4][5] | 176977-85-8[6][7] |
| Molecular Formula | C7H6ClNO2[1][3][5][8] | C7H6ClNO2 · HCl[6] or C7H7Cl2NO2[7] |
| Molecular Weight | 171.58 g/mol [1][3][5][8] | 208.04 g/mol [7] |
| Appearance | White to Light yellow to Light orange powder to crystal[2] | Data not available |
| Melting Point | 50-52 °C or 57.0 to 61.0 °C[2][5] | 136-138 °C[7] |
| Boiling Point | 105-111 °C @ 2-3 Torr[5] | 298 °C @ 760 mmHg[7] |
| Solubility | Slightly soluble in Chloroform and Methanol[5] | Data not available |
Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2[1] | H315: Causes skin irritation[1][8] |
| Serious Eye Damage/Eye Irritation | Category 2[1] / 2A | H319: Causes serious eye irritation[1][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[8][9] |
Note: Some sources indicate that Methyl 4-chloropicolinate is a flammable liquid (H226), and is harmful if swallowed or inhaled (H302 + H332) and toxic in contact with skin (H311)[9]. However, the physical form is generally described as a solid.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a laboratory fume hood[1][6].
-
Ensure that eyewash stations and safety showers are readily accessible[10].
Personal Protective Equipment (PPE): The following table outlines the recommended personal protective equipment when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards[1][6][11]. |
| Skin Protection | Chemical-resistant gloves (must be inspected prior to use) and protective clothing. Fire/flame resistant clothing may also be required[1][6][11]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced[11]. |
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][3][9].
-
Store in a refrigerator[6].
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases[11].
Emergency Procedures and First Aid
In the event of exposure or accidental release, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention[1][6][11]. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1][2][6][11]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention[1][2][6][7][11]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][6][11]. |
Accidental Release Measures:
-
For spills, sweep or vacuum up the material and collect it in a suitable container for disposal[1][6].
-
Avoid discharge into drains, water courses, or onto the ground[6].
Toxicological Information
Detailed toxicological data for this compound is largely unavailable. The available information for related compounds suggests that it may cause physiological effects[6]. There is no data available regarding acute toxicity (oral LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity for the hydrochloride salt[6].
Disposal Considerations
Dispose of this material and its container at a licensed hazardous waste disposal facility. Do not allow it to enter drains or the environment. All federal, state, and local environmental regulations must be observed[6].
Visualizations
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A workflow diagram for the safe handling of chemical compounds.
Hazard Profile
This diagram shows the relationship between the primary hazards associated with Methyl 4-chloropicolinate.
Caption: Hazard profile for Methyl 4-chloropicolinate.
Note on Experimental Protocols: The safety data and recommendations provided in this guide are based on publicly available Safety Data Sheets and chemical databases. The detailed experimental protocols used to generate the original toxicity and hazard data are not available in these public sources. Researchers should always consult the original supplier's SDS for the most current and detailed information.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 4-Chloro-2-pyridinecarboxylate | 24484-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 24484-93-3|Methyl 4-chloropicolinate|BLD Pharm [bldpharm.com]
- 4. Methyl 4-chloropicolinate | 24484-93-3 [amp.chemicalbook.com]
- 5. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 4-chloropicolinate Hydrochloride for Researchers and Drug Development Professionals
Introduction: Methyl 4-chloropicolinate hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a critical building block in the synthesis of the multi-kinase inhibitor drug, Sorafenib. This technical guide provides a comprehensive overview of its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in drug development.
Chemical Synonyms and Identifiers
This compound and its corresponding free base are known by several names in chemical literature and commercial listings. Accurate identification is crucial for sourcing and regulatory purposes.
| Identifier | This compound | Methyl 4-chloropicolinate (Free Base) |
| IUPAC Name | methyl 4-chloropyridine-2-carboxylate;hydrochloride | methyl 4-chloropyridine-2-carboxylate |
| CAS Number | 176977-85-8 | 24484-93-3 |
| Molecular Formula | C₇H₇Cl₂NO₂ | C₇H₆ClNO₂ |
| Synonyms | Methyl 4-chloro-2-pyridinecarboxylate hydrochloride, 4-Chloropicolinic acid methyl ester HCl salt, Sorafenib Impurity 55 HCl | 4-Chloro-pyridine-2-carboxylic acid methyl ester, Methyl 4-chloropyridine-2-carboxylate, 4-Chloropicolinic Acid Methyl Ester, Sorafenib Impurity 19[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation development.
| Property | This compound | Methyl 4-chloropicolinate (Free Base) |
| Molecular Weight | 208.04 g/mol | 171.58 g/mol [2] |
| Appearance | Pale yellow solid | Off-white to beige solid[3] |
| Melting Point | 136-138 °C | 54-56 °C[1] |
| Boiling Point | 298 °C at 760 mmHg | 264 °C at 760 mmHg[1] |
| Solubility | Soluble in water and methanol | Slightly soluble in chloroform and methanol[3] |
| pKa | Not available | -0.25 (Predicted) |
| LogP | Not available | 1.01 (Predicted)[1] |
| Density | Not available | 1.3 g/cm³[1] |
Experimental Protocols
Synthesis of Methyl 4-chloropicolinate
A common laboratory-scale synthesis involves the chlorination of picolinic acid followed by esterification.[4]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the mixture in an ice bath and slowly add methanol (20 ml).
-
Stir the reaction mixture for 1 hour.
-
Remove all solvents under vacuum.
-
Take up the crude product in ethyl acetate and wash twice with saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over magnesium sulfate.
-
Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate in hexane to yield methyl 4-chloropicolinate as a tan crystalline solid.[4]
Conversion to this compound
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.[5]
Materials:
-
Methyl 4-chloropicolinate
-
Hydrochloric acid solution
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Dissolve methyl 4-chloropicolinate in a suitable organic solvent.
-
Slowly add a solution of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Analytical Methods
While specific validated HPLC methods are often proprietary, a general approach for purity analysis by reverse-phase HPLC (RP-HPLC) is provided below. Method development and validation according to ICH guidelines are necessary for use in a regulated environment.
Suggested HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Phosphate buffer (pH 2-4)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 220-254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
Visualization of Chemical Synthesis and Biological Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Reaction Mechanism
The conversion of 4-chloropicolinic acid to its methyl ester hydrochloride involves two main transformations: the formation of an acyl chloride followed by esterification.
Caption: The general mechanism for the conversion of 4-chloropicolinic acid to its methyl ester.
Role in Sorafenib Synthesis and Biological Signaling Pathway
Methyl 4-chloropicolinate is a key intermediate in the synthesis of Sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.
Caption: The role of Methyl 4-chloropicolinate HCl in Sorafenib synthesis and Sorafenib's inhibitory action.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl 4-chloropicolinate provides characteristic signals for the protons on the pyridine ring and the methyl ester group.
¹H NMR (DMSO-d₆):
-
δ 8.72 (d, J=5.2 Hz, 1H)
-
δ 8.11 (d, J=2.0 Hz, 1H)
-
δ 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H)
-
δ 3.93 (s, 3H)[4]
Mass Spectrometry
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern.
MS (ESI-POS): [M+H]⁺ = 172 for the free base, Methyl 4-chloropicolinate.[4]
Safety Information
This compound and its free base are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
Precautionary Statements:
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling advice. Always consult the latest SDS for detailed safety information before handling this compound.
References
- 1. Methyl 4-chloropicolinate | CAS#:24484-93-3 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-chloropicolinate | 24484-93-3 [amp.chemicalbook.com]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 4-chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 4-chloropicolinate hydrochloride as a versatile building block in the synthesis of various heterocyclic compounds. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry and drug discovery for the construction of complex molecular architectures.
Introduction
This compound is a valuable reagent in organic synthesis. Its pyridine core is a common motif in numerous biologically active compounds. The presence of a chlorine atom at the 4-position and a methyl ester at the 2-position provides two key reactive sites for synthetic transformations. The chlorine atom is particularly susceptible to displacement via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the formation of diverse heterocyclic systems. This reactivity makes it an important precursor for the synthesis of novel drug candidates and functional materials.[1][2]
Key Synthetic Applications
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of functionalized pyridines and other fused heterocyclic systems. The most prominent of these reactions are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Heteroaryl Picolinates
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[3][4] In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 4-position of the pyridine ring.
General Reaction Scheme:
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar chloropyridine substrates.[5][6]
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl- or 4-heteroaryl-picolinate.
Quantitative Data for Suzuki-Miyaura Coupling of Chloro-heterocycles:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 0.25 | 77-95 | [5] |
| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 74 | [6] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | 12 | 5-89 | [3] |
Workflow for Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination: Synthesis of 4-Amino-picolinates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction is highly valuable for synthesizing arylamines from aryl halides. For this compound, this provides a direct route to 4-amino-picolinate derivatives, which are important intermediates in medicinal chemistry.
General Reaction Scheme:
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for similar chloropyridine substrates.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox, and add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃/K₃PO₄ | THF | 100 | 12 | 75-95 | [7] |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | 1,4-Dioxane | 110 | 2-24 | 60-90 | [8] |
| Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 6-24 | 70-98 | [9] |
Catalytic Cycle of Buchwald-Hartwig Amination:
Sonogashira Coupling: Synthesis of 4-Alkynyl-picolinates
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction provides a route to 4-alkynylpicolinates, which are versatile intermediates that can undergo further transformations such as cyclization reactions to form various fused heterocyclic systems.
General Reaction Scheme:
Experimental Protocol: Representative Sonogashira Coupling
This protocol is a generalized procedure based on established methods for similar chloro-heterocycle substrates.[8][11]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and the copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.5 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Chloro-heterocycles:
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 3 | 50-99 | [12] |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 12 | 60-90 | [8] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/H₂O | PEG 200 | RT | 16 | 70-95 | [11] |
Logical Relationship in Sonogashira Coupling:
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of substituted pyridines and other heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and adaptable methods for C-C and C-N bond formation. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize diverse libraries of compounds for applications in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for the practical implementation of these important synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 4-chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloropicolinate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyridine core is a common motif in pharmacologically active molecules. The presence of an electron-withdrawing ester group and the protonated nitrogen atom in the hydrochloride salt enhances the electrophilicity of the pyridine ring, making the chlorine atom at the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs. A notable application is in the synthesis of precursors for kinase inhibitors like Sorafenib.[1]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the chloride leaving group.
Caption: General mechanism of SNAr on methyl 4-chloropicolinate.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely used transformation for the synthesis of 4-aminopicolinate derivatives. These products are key intermediates in the synthesis of various pharmaceuticals.
Quantitative Data for Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aqueous Methylamine (30%) | - | Water | Room Temp. | 2 | 98 | [2] |
| 4-Aminophenol | K₂CO₃, KOtBu | DMF | 80 | 8 | Not specified | [3] |
| Cyclopentylamine | Triethylamine | Toluene | Room Temp. | 0.5 | Not specified | |
| Cyclohexylamine | Triethylamine | Toluene | Room Temp. | 0.5 | Not specified | |
| Benzylamine | Triethylamine | Toluene | Room Temp. | 0.5 | Not specified | |
| Phenylethylamine | Triethylamine | Toluene | Room Temp. | 0.5 | Not specified |
Experimental Protocols
Protocol 1: Reaction with Aqueous Methylamine [2]
This protocol describes the synthesis of 4-chloro-N-methylpicolinamide from this compound.
-
Materials:
-
This compound
-
30% aqueous methylamine solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Add 30% aqueous methylamine solution (1.1-1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methylpicolinamide.
-
Protocol 2: General Procedure for Reaction with Primary/Secondary Amines
This protocol is adapted for the reaction of methyl 4-chloropicolinate with various amines.
-
Materials:
-
This compound
-
Amine nucleophile (e.g., cyclopentylamine, cyclohexylamine) (1.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous toluene
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for reaction, work-up, and purification
-
-
Procedure:
-
To a cold (0 °C) solution of this compound (1.0 eq) in anhydrous toluene, add a solution of the desired amine (1.0 eq) and triethylamine (2.0 eq) in toluene dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, extract the mixture three times with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Application Notes and Protocols for Suzuki Coupling of Methyl 4-chloropicolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of Methyl 4-chloropicolinate hydrochloride with various boronic acids. Methyl 4-aryl-picolinates are valuable building blocks in medicinal chemistry and materials science, and the methodologies described herein offer a robust starting point for their synthesis. The hydrochloride salt of Methyl 4-chloropicolinate can be neutralized in situ or prior to the reaction. The protocols provided are based on established procedures for the coupling of related chloropyridine substrates.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organohalide (in this case, Methyl 4-chloropicolinate) with an organoboron compound (typically a boronic acid or its ester). The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Illustrative Data Presentation
The following table summarizes representative yields for the Suzuki coupling of Methyl 4-chloropicolinate with a variety of arylboronic acids under optimized conditions. Please note that these are illustrative yields based on typical outcomes for similar substrates and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid | Product | Illustrative Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)picolinate | 92 |
| 3 | 3-Tolylboronic acid | Methyl 4-(3-tolyl)picolinate | 88 |
| 4 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)picolinate | 82 |
| 5 | 2-Thiopheneboronic acid | Methyl 4-(thiophen-2-yl)picolinate | 75 |
| 6 | 3-Pyridinylboronic acid | Methyl 4-(pyridin-3-yl)picolinate | 68 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere. Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired Methyl 4-arylpicolinate.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: A schematic workflow of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules where arylamine moieties are prevalent. Methyl 4-chloropicolinate hydrochloride is an electron-deficient heteroaryl chloride, making it a suitable substrate for this reaction. The presence of the ester functionality and the pyridine nitrogen offers opportunities for further synthetic diversification.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired arylamine product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for a successful transformation, especially when dealing with heteroaromatic substrates.
Key Considerations for this compound
-
Starting Material Form: The use of Methyl 4-chloropicolinate as a hydrochloride salt necessitates the use of an additional equivalent of base to neutralize the HCl and generate the free amine form of the substrate in situ.
-
Substrate Reactivity: As an electron-deficient pyridine derivative, Methyl 4-chloropicolinate is generally more reactive towards oxidative addition than electron-rich aryl chlorides.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as XPhos, RuPhos, and BrettPhos have shown broad utility in the amination of heteroaryl chlorides.
-
Base Selection: The choice of base is crucial to deprotonate the amine nucleophile without causing undesired side reactions, such as hydrolysis of the methyl ester. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS). For substrates with base-sensitive functional groups, weaker bases like carbonates are often preferred, though this may require higher reaction temperatures.
Data Summary
The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of Methyl 4-chloropicolinate with various amines. Please note that these are starting points, and optimization may be necessary for specific substrates.
| Amine | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu (2.2) | Toluene | 100 | 12 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | [Pd(cinnamyl)Cl]₂ / BrettPhos | LiHMDS (2.2) | THF | 80 | 16 | 75-85 |
| Morpholine | Pd₂(dba)₃ / Xantphos | K₂CO₃ (3.0) | Dioxane | 110 | 24 | 70-80 |
| Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu (2.2) | Toluene | 100 | 12 | 80-90 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: In a glovebox or under a stream of inert gas, add the base, this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Application Notes and Protocols: Hydrolysis of Methyl 4-chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the hydrolysis of Methyl 4-chloropicolinate hydrochloride to its corresponding carboxylic acid, 4-chloropicolinic acid. Both acid- and base-catalyzed hydrolysis methods are described, offering flexibility for various research and development applications. Furthermore, this document includes protocols for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The biological relevance of the hydrolysis product, 4-chloropicolinic acid, is highlighted through its role as a synthetic precursor for modulators of the metabotropic glutamate receptor 5 (mGlu5) and its herbicidal activity mimicking the plant hormone auxin. Signaling pathways for both are visually represented.
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its hydrolysis to 4-chloropicolinic acid is a critical step in the generation of various target molecules. 4-Chloropicolinic acid serves as a key building block in drug discovery, notably in the synthesis of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), which are under investigation for neurological disorders.[1] Additionally, picolinic acid derivatives are known to exhibit herbicidal properties by acting as synthetic auxins, disrupting plant growth.
This document provides comprehensive protocols for performing and analyzing the hydrolysis of this compound, ensuring reliable and reproducible results for researchers in organic synthesis, medicinal chemistry, and agricultural science.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| 4-chloropicolinic acid | ![]() |
Experimental Protocols
Two primary methods for the hydrolysis of the ester in this compound are detailed below: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This method proceeds to completion and is generally preferred for its irreversibility.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution. Note that an excess of base is required to neutralize the hydrochloride salt and catalyze the hydrolysis.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC (see Section 5) until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. A precipitate of 4-chloropicolinic acid should form. d. Extract the product with ethyl acetate (3x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-chloropicolinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acid-Catalyzed Hydrolysis
This is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of aqueous acid (e.g., 1-3 M H₂SO₄ or HCl).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC (see Section 5). Due to the reversible nature of the reaction, it may not proceed to completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Wash the aqueous layer with ethyl acetate to remove any unreacted ester. d. Re-acidify the aqueous layer to a pH of 3-4 with concentrated HCl to precipitate the 4-chloropicolinic acid. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers and wash with brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of methyl picolinate derivatives based on literature precedents. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Catalyst/Reagent | NaOH or KOH (2-3 eq) | H₂SO₄ or HCl (catalytic to excess) |
| Solvent | Methanol/Water | Water (in large excess) |
| Temperature | Reflux (70-80 °C) | Reflux (100 °C) |
| Reaction Time | 2-6 hours | 4-12 hours (may not reach completion) |
| Typical Yield | >90% | Variable, depends on equilibrium |
| Work-up | Acidification to precipitate the carboxylic acid | Neutralization followed by re-acidification |
| Key Advantage | Irreversible, proceeds to completion | Simpler reagent profile |
| Key Disadvantage | Requires careful neutralization of the hydrochloride salt | Reversible, may result in incomplete conversion |
Analytical Protocols
HPLC Monitoring of the Hydrolysis Reaction
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase A/B (50:50).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Profile:
-
4-chloropicolinic acid (more polar) will elute earlier.
-
Methyl 4-chloropicolinate (less polar) will have a longer retention time.
¹H NMR Spectroscopy for Reaction Monitoring
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable internal standard).
Key Spectral Changes:
-
Disappearance of the methyl ester singlet: The characteristic singlet peak of the methyl ester group (-OCH₃) in Methyl 4-chloropicolinate at approximately 3.9 ppm will decrease in intensity.
-
Appearance of a broad carboxylic acid proton signal: A broad singlet corresponding to the carboxylic acid proton (-COOH) of 4-chloropicolinic acid will appear downfield (typically >10 ppm), although this signal can be exchangeable and may not always be observed.
-
Shifts in the aromatic proton signals: The signals of the pyridine ring protons will shift upon conversion of the ester to the carboxylic acid.
Visualizations
Experimental Workflow
Caption: General workflow for the hydrolysis reaction.
Signaling Pathway: Auxin Mimicry in Plants
The herbicidal activity of picolinic acid derivatives is due to their function as synthetic auxins, leading to uncontrolled plant growth and ultimately death.
Caption: Auxin signaling pathway activated by 4-chloropicolinic acid.
Signaling Pathway: mGlu5 Negative Allosteric Modulation
4-Chloropicolinic acid is a precursor to compounds that act as negative allosteric modulators (NAMs) of the mGlu5 receptor, which is implicated in various neurological processes.
Caption: mGlu5 signaling and its inhibition by a NAM.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Sonogashira coupling reaction of Methyl 4-chloropicolinate with various terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4]
The protocols outlined below are based on established procedures for the Sonogashira coupling of electron-deficient heterocyclic chlorides and are intended to serve as a robust starting point for further optimization.
Core Reaction
The central transformation involves the palladium and copper co-catalyzed cross-coupling of Methyl 4-chloropicolinate with a terminal alkyne in the presence of a base.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of Methyl 4-chloropicolinate.
Caption: General workflow for the Sonogashira coupling of Methyl 4-chloropicolinate.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol can significantly reduce reaction times.[5][6]
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the Sonogashira coupling of substituted bromopyridines and other aryl halides.[7][8]
Materials:
-
Methyl 4-chloropicolinate
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Octyne)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) or Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate) with PPh₃ (Triphenylphosphine)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).
-
Add the solvent (e.g., DMF, 0.1-0.2 M concentration with respect to Methyl 4-chloropicolinate).
-
Add Methyl 4-chloropicolinate (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the base (e.g., Et₃N, 2-3 eq.).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Heating
This protocol is based on microwave-enhanced Sonogashira reactions of aryl halides, which have been shown to be effective for pyridine derivatives.[5][6]
Materials:
-
Same as Protocol 1.
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
To a microwave-safe reaction vial, add Methyl 4-chloropicolinate (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-5 mol%), and the base (e.g., Et₃N, 2-3 eq.) in a suitable solvent (e.g., DMF or THF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 6-10).
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction parameters for the Sonogashira coupling of related aryl chlorides and bromopyridines, which can be used as a starting point for the reaction with Methyl 4-chloropicolinate.
Table 1: Conventional Heating Sonogashira Coupling of Halopyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 98[7] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85[8] |
| 3 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 92[7] |
Table 2: Microwave-Assisted Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (in situ) | --- | DBU | [C₄mim][NTf₂] | 50 | 30 | 98[9] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | 1 | Et₃N | DMF | 120 | 10 | 95[5] |
| 3 | 4-Chlorobenzaldehyde | Phenylacetylene | Pd(OAc)₂ (2) | --- | K₂CO₃ | Water | 100 | 60 | 92[10] |
Signaling Pathways and Logical Relationships
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of Methyl 4-Chloropicolinate Hydrochloride in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloropicolinate hydrochloride is a versatile bifunctional building block of significant interest in the field of organic synthesis, particularly for the construction of complex heterocyclic scaffolds prevalent in pharmaceutical agents. Its pyridine core, activated for nucleophilic aromatic substitution at the C4 position and amenable to modifications at the C2 ester, provides a strategic entry point for the synthesis of a diverse array of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in multi-step organic synthesis, with a focus on the preparation of key pharmaceutical intermediates.
Physicochemical Properties and Safety Information
This compound is a white to off-white crystalline solid.[1] It is soluble in some organic solvents and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂NO₂ | [2] |
| Molecular Weight | 208.04 g/mol | [2] |
| Melting Point | 160-165 °C | [2] |
| Appearance | Colorless or yellowish solid | [2] |
Application in Pharmaceutical Synthesis: Synthesis of a Key Sorafenib Intermediate
A prominent application of the methyl 4-chloropicolinate core structure is in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[3] The following protocols detail a multi-step synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate in the industrial production of Sorafenib, starting from picolinic acid, which is converted in situ to a methyl 4-chloropicolinate derivative.
Overall Synthetic Scheme
Caption: Multi-step synthesis of a key Sorafenib intermediate.
Experimental Protocols
Step 1: Synthesis of Methyl 4-chloropicolinate from Picolinic Acid
This initial step involves the simultaneous chlorination and esterification of picolinic acid. The hydrochloride salt of the product is often formed in situ.
Reaction:
Caption: Synthesis of Methyl 4-chloropicolinate.
Protocol:
-
To a solution of picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml), the reaction mixture is heated to 80°C and stirred for 3 days.[4]
-
The reaction mixture is then cooled in an ice bath, and methanol (20 ml) is added slowly.[4]
-
After stirring for 1 hour, the solvents are removed under vacuum.[4]
-
The crude product is dissolved in ethyl acetate and washed twice with a saturated sodium bicarbonate solution, followed by a brine wash, and then dried over MgSO₄.[4]
-
Purification by silica gel chromatography (eluting with 40% ethyl acetate/hexane) yields methyl 4-chloropicolinate as a tan crystalline solid.[4]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Picolinic Acid | 123.11 | 10 g | 81 mmol | \multirow{2}{*}{57} |
| Methyl 4-chloropicolinate | 171.58 | 8.1 g | 46.5 mmol |
Step 2: Synthesis of 4-Chloro-N-methylpicolinamide
The methyl ester is converted to the corresponding N-methyl amide.
Reaction:
Caption: Amidation of Methyl 4-chloropicolinate.
Protocol:
-
Methyl 4-chloropicolinate is reacted with an aqueous solution of methylamine (40% aq.) at a temperature of 0-3°C for 4 hours.[5][6]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by extraction and purified by recrystallization or chromatography.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| Methyl 4-chloropicolinate derivative | 4-Chloro-N-methylpicolinamide | ~95 | [5][6] |
Step 3: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This key step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position is displaced by 4-aminophenol.
Reaction:
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 4-chloropicolinate Hydrochloride in Drug Discovery
Introduction
Methyl 4-chloropicolinate hydrochloride is a versatile heterocyclic building block widely utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The picolinate scaffold is recognized as a "privileged" structural motif in drug discovery, with numerous derivatives demonstrating a wide range of biological activities, including enzyme inhibition and antitumor properties.[1][2] The presence of a reactive chlorine atom at the 4-position and a methyl ester at the 2-position of the pyridine ring allows for diverse chemical modifications, making it an ideal starting material for the generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] These notes provide detailed protocols for the derivatization of Methyl 4-chloropicolinate and its application in the discovery of potential drug candidates.
Key Derivatization Strategies
The primary routes for the derivatization of Methyl 4-chloropicolinate involve nucleophilic aromatic substitution at the C4 position and modifications of the ester group. These strategies enable the introduction of a wide variety of functional groups, leading to diverse chemical entities for biological screening.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloropicolinate from Picolinic Acid
This protocol describes the synthesis of the starting material, Methyl 4-chloropicolinate, from picolinic acid.[5]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the mixture in an ice bath and slowly add methanol (20 ml).
-
Stir the reaction mixture for 1 hour.
-
Remove all solvents under vacuum.
-
Take up the crude product in ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over MgSO₄ and filter.
-
Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield Methyl 4-chloropicolinate.[5]
Expected Yield: Approximately 8.1 g (57%).[5]
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution - Synthesis of Methyl 4-aminopicolinate
This protocol details the synthesis of Methyl 4-aminopicolinate from Methyl 4-chloropicolinate, demonstrating a common nucleophilic aromatic substitution reaction.[6]
Materials:
-
Methyl 4-chloropicolinate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Ether
Procedure:
-
In a flask, combine Methyl 4-chloropicolinate (2.0 g) and sodium azide (2 g) in dimethylformamide (20 ml).
-
Stir the mixture at 100°C for 8 hours.
-
Remove the solvent in vacuo.
-
Dilute the residue with water and extract the product into ethyl acetate.
-
Dry the organic layer over magnesium sulfate and remove the solvent in vacuo.
-
Hydrogenate the residue in ethanol (30 ml) at atmospheric pressure over 10% palladium on carbon catalyst (500 mg) for 3 hours.
-
Filter the reaction mixture through celite and remove the solvent in vacuo.
-
Crystallize the residue from ether to obtain Methyl 4-aminopicolinate.[6]
Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or vinyl groups at the 4-position of Methyl 4-chloropicolinate.[7][8]
Materials:
-
Methyl 4-chloropicolinate
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
In a reaction vessel, dissolve Methyl 4-chloropicolinate (1 equivalent) and the aryl or vinyl boronic acid (1.2 equivalents) in a degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Add the base (2 equivalents) and the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of a series of N-methylpicolinamide-4-thiol derivatives, synthesized from precursors related to Methyl 4-chloropicolinate, against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives against HepG2 Cancer Cell Line. [9]
| Compound | R Group | IC₅₀ (µM) |
| 6a | Unsubstituted Phenyl | 16.54 |
| 6b | 3-Methoxyphenyl | 15.43 |
| 6d | 2-Methoxyphenyl | 23.91 |
| 6e | 3,5-Dimethoxyphenyl | 7.12 |
| 6h | 2,4-Dichlorophenyl | 10.55 |
| 6l | 3-(Trifluoromethyl)phenyl | 10.96 |
| 6p | Chloroethyl | 2.23 |
| 6q | Dichloroethyl | 44.09 |
| 6r | Trichloroethyl | 94.55 |
| Sorafenib | - | 16.30 |
Table 2: Broad-Spectrum Antiproliferative Activity of Compound 6p. [9]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Liver Cancer | 2.23 |
| MCF-7 | Breast Cancer | 35.73 |
| HCT116 | Colon Cancer | 9.14 |
| SW480 | Colon Cancer | 8.78 |
| A549 | Lung Cancer | 13.71 |
| SPC-A1 | Lung Cancer | 9.61 |
| A375 | Melanoma | 6.97 |
| U87 | Glioblastoma | 25.53 |
Table 3: Kinase Inhibitory Activity of Compound 6p at 10 µM. [9]
| Kinase | % Inhibition |
| Aurora-A | 25 |
| Aurora-B | 87 |
| Axl | 33 |
| Flt3 | 15 |
| KDR | 42 |
| PDGFRα | 38 |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization of Methyl 4-chloropicolinate.
Signaling Pathway
Caption: Inhibition of the Aurora-B kinase signaling pathway.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application of Methyl 4-Chloropicolinate Hydrochloride in the Synthesis of Multi-Kinase Inhibitor Cancer Drugs
Abstract: This document provides detailed application notes and experimental protocols for the use of Methyl 4-chloropicolinate hydrochloride as a key starting material and intermediate in the synthesis of targeted cancer therapeutics. The focus is on its application in the synthesis of multi-kinase inhibitors, particularly those targeting the c-Met and VEGFR2 signaling pathways, such as Sorafenib and Cabozantinib. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a versatile heterocyclic building block crucial for the synthesis of a variety of pharmaceutical compounds. Its pyridine core, substituted with a chlorine atom and a methyl ester group, offers multiple reaction sites for constructing complex molecular architectures. In the realm of oncology, this compound has proven particularly valuable in the development of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.
The primary application of this compound in this context is as a precursor to key fragments of multi-kinase inhibitors. These drugs are designed to simultaneously block multiple signaling pathways that are often dysregulated in cancer cells, leading to reduced tumor growth, proliferation, and angiogenesis. This document will detail the synthetic routes to prominent anti-cancer drugs, Sorafenib and Cabozantinib, highlighting the role of this compound and its derivatives. Furthermore, it will provide an overview of the targeted c-Met and VEGFR2 signaling pathways.
Targeted Signaling Pathways
The anticancer agents synthesized using this compound as a precursor primarily target the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways. These pathways are critical for tumor cell survival, proliferation, invasion, and angiogenesis.
The c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell growth, motility, and morphogenesis.[1][2][3] In many cancers, the c-Met pathway is aberrantly activated through overexpression, mutation, or amplification, leading to uncontrolled cell proliferation and metastasis.[1][2] Inhibition of this pathway is a key strategy in cancer therapy.
References
Synthesis of Methyl 4-chloropicolinate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of Methyl 4-chloropicolinate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The following application notes include a comprehensive experimental procedure, tabulated quantitative data for key reaction parameters, and a visual representation of the synthesis workflow.
I. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of Methyl 4-chloropicolinate and its subsequent conversion to the hydrochloride salt.
Table 1: Synthesis of Methyl 4-chloropicolinate
| Parameter | Value | Reference |
| Starting Material | Picolinic Acid | [1][2] |
| Molecular Formula | C₆H₅NO₂ | |
| Molecular Weight | 123.11 g/mol | |
| Reagents | Thionyl chloride, Methanol | [1][2] |
| Product | Methyl 4-chloropicolinate | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| Yield | 57-90% | [1][4] |
| Appearance | Tan crystalline solid / Light yellow solid | [1][4] |
| Melting Point | 50-52 °C | [3] |
Table 2: Conversion to this compound
| Parameter | Value | Reference |
| Starting Material | Methyl 4-chloropicolinate | |
| Reagent | Hydrochloric acid | [1] |
| Product | This compound | [1] |
| Molecular Formula | C₇H₇Cl₂NO₂ | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | Colorless or yellowish solid | [1] |
| Melting Point | ~160-165 °C | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
II. Experimental Protocols
A. Step 1: Synthesis of Methyl 4-chloropicolinate from Picolinic Acid
This protocol details the synthesis of Methyl 4-chloropicolinate via the chlorination and esterification of picolinic acid.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve picolinic acid (1.0 eq) in thionyl chloride (approx. 4 mL per gram of picolinic acid).[1]
-
Heat the reaction mixture to 80°C and stir for 3 days.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly add methanol (approx. 2 mL per gram of initial picolinic acid) to the cooled mixture.[1]
-
Allow the mixture to stir for 1 hour.[1]
-
Remove all solvents under reduced pressure (in vacuo).[1]
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution, followed by a single wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, eluting with a mixture of 40% ethyl acetate in hexane to yield Methyl 4-chloropicolinate as a tan crystalline solid.[1]
B. Step 2: Preparation of this compound
This protocol describes the conversion of the synthesized Methyl 4-chloropicolinate to its hydrochloride salt.
Materials:
-
Methyl 4-chloropicolinate
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)
Procedure:
-
Dissolve the purified Methyl 4-chloropicolinate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred solution of the ester. Alternatively, bubble anhydrous HCl gas through the solution.
-
Continue stirring for 30-60 minutes. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the resulting this compound under vacuum to obtain a colorless or yellowish solid.[1]
III. Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of this compound from picolinic acid.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. Among the various methods, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-chloropyridines, which are often challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The appropriate choice of palladium precursor, ligand, and reaction conditions is crucial for the success of these transformations.
Key Cross-Coupling Reactions of 4-Chloropyridines
Several palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of 4-chloropyridines, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The selection of a specific reaction depends on the desired bond formation and the nature of the coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide. For the coupling of 4-chloropyridines, the use of specialized ligands is often necessary to achieve high yields.
General Reaction Scheme:
Quantitative Data Summary for Suzuki-Miyaura Coupling of 4-Chloropyridines:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 | |
| 3 | Pd/C | 2-(dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene | 100 | 24 | 78 | |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid
This protocol is a representative example based on common literature procedures.
Materials:
-
4-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add 4-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add toluene (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyridine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide. The reaction of 4-chloropyridines often requires the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
General Reaction Scheme: ``` Ar-Cl + R₂NH --[Pd catalyst, Base]--> Ar-NR₂ (4-Chloropyridine derivative)
Ar-Cl + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> Ar-C≡C-R (4-Chloropyridine derivative)
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the vinylation of 4-chloropyridines.
General Reaction Scheme:
Quantitative Data Summary for Heck Reaction of 4-Chloropyridines:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 70 | |
| 2 | PdCl₂ | PPh₃ | NaOAc | DMF | 120 | 18 | 65 | |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 16 | 88 |
Experimental Protocol: Heck Reaction of 4-Chloropyridine with Styrene
This protocol is a representative example based on common literature procedures.
Materials:
-
4-Chloropyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Chloropicolinate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-chloropicolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and established method for synthesizing Methyl 4-chloropicolinate is the treatment of 2-picolinic acid with thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride.[1] This intermediate is then esterified with methanol (MeOH) to yield the final product.[1][2] The hydrochloride salt can be subsequently formed by treating the methyl ester with hydrochloric acid.[3]
Q2: What are the typical reagents and catalysts used in this synthesis?
The primary reagents are 2-picolinic acid, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, and methanol for esterification.[1][2][4] Catalysts such as N,N-dimethylformamide (DMF) or bromine can be employed to facilitate the chlorination step.[5]
Q3: What are the potential safety hazards associated with this synthesis?
The synthesis of this compound involves hazardous materials. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] The product itself is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]
Q4: What are some common side reactions that can lead to low yield?
Low yields can often be attributed to side reactions. In pyridine synthesis, common side reactions include over-oxidation, polymerization, or incorrect regiochemistry of substitution.[7] Specifically, in this synthesis, the formation of a 4,5-dichloro compound as an impurity has been reported.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction. | - Ensure sufficient reaction time and optimal temperature.[7] - Monitor reaction progress using techniques like TLC or LC-MS.[7] |
| Inactive or degraded reagents/catalyst. | - Use fresh, high-purity reagents and catalysts.[7] - Ensure proper storage and handling of sensitive materials.[7] | |
| Presence of inhibitors (e.g., water). | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] - Use anhydrous solvents and reagents.[7] | |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | - Lower the reaction temperature to improve selectivity.[7] - Investigate the use of a more selective catalyst.[7] |
| Formation of isomers. | - Modify the synthetic route to favor the formation of the desired isomer. - Purification by chromatography may be necessary to separate isomers.[7] | |
| Product Decomposition During Workup | Product instability in acidic or basic conditions. | - Carefully neutralize the reaction mixture. - Perform extractions and other workup steps at low temperatures.[7] |
| Thermal instability. | - Avoid high temperatures during solvent removal (e.g., use a rotary evaporator at reduced pressure).[7] | |
| Difficulty in Product Purification | Impurities with similar properties to the product. | - Employ alternative purification techniques such as recrystallization or column chromatography.[4] - Acid-base extraction can be effective if the product and impurities have different acid-base properties.[7] |
| Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography. - Try co-distillation with a high-boiling solvent or trituration with a non-polar solvent to induce crystallization.[7] |
Experimental Protocols
Synthesis of Methyl 4-chloropicolinate from Picolinic Acid
This protocol is based on a reported procedure.[4]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).
-
Heat the reaction mixture to 80°C and stir for 3 days.
-
Cool the reaction mixture in an ice bath and slowly add methanol (20 ml).
-
Stir the reaction mixture for 1 hour.
-
Remove all solvents under vacuum.
-
Take up the crude product in ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over MgSO₄.
-
Purify the crude product by silica gel chromatography (eluent: 40% ethyl acetate/hexane) to yield Methyl 4-chloropicolinate.
| Reactant | Quantity | Molar Equivalent |
| Picolinic acid | 10 g | 1.0 |
| Thionyl chloride | 40 ml | - |
| Methanol | 20 ml | - |
Yield reported in the literature for this protocol is 57%.[4]
Alternative Synthesis using Oxalyl Chloride
This protocol provides an alternative chlorination step.[1]
Materials:
-
4-chloropyridine-2-carboxylic acid
-
Methylene chloride (CH₂Cl₂)
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend 4-chloropyridine-2-carboxylic acid (4.5 g, 29.0 mmol) in methylene chloride (120 mL) under an argon atmosphere.
-
Add oxalyl chloride (3.0 mL, 1.2 eq).
-
Cool the reaction to 0°C and add 500 µL of DMF.
-
Stir the reaction at room temperature for 1.5 hours.
-
Concentrate the reaction mixture.
-
Add dry MeOH (50 mL) to the crude acyl chloride residue.
-
Stir at room temperature for 0.5 hours.
-
Quench the reaction with 5% NaHCO₃ solution until neutral.
-
Extract with EtOAc and wash with brine.
| Reactant | Quantity | Molar Equivalent |
| 4-chloropyridine-2-carboxylic acid | 4.5 g | 1.0 |
| Oxalyl chloride | 3.0 mL | 1.2 |
| DMF | 500 µL | Catalytic |
| Methanol | 50 mL | - |
Visualizations
Caption: General experimental workflow for the synthesis of Methyl 4-chloropicolinate.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-Chloropicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of Methyl 4-chloropicolinate hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent synthetic route is a two-step process. The first step involves the chlorination of a picolinic acid derivative, typically 4-hydroxypicolinic acid or picolinic acid itself, using a chlorinating agent like thionyl chloride (SOCl₂) to form the intermediate 4-chloropicolinoyl chloride. The second step is the esterification of this acid chloride with methanol to yield Methyl 4-chloropicolinate, which is then typically converted to its hydrochloride salt.[1]
Q2: What are the primary side reactions to be aware of during the chlorination step with thionyl chloride?
A2: The chlorination of picolinic acid derivatives with thionyl chloride can be accompanied by several side reactions:
-
Incomplete Chlorination: The reaction may not go to completion, leaving unreacted starting material.
-
Decarboxylation: Picolinic acid and its derivatives can undergo decarboxylation at elevated temperatures, leading to the formation of chlorinated pyridine byproducts.[2]
-
Acid Anhydride Formation: The intermediate acid chloride can react with unreacted carboxylic acid to form a symmetric acid anhydride.
-
Ring Chlorination: While less common, under harsh conditions, chlorination at other positions on the pyridine ring can occur.
-
Formation of Colored Impurities: The reaction mixture can darken, indicating the formation of polymeric or degradation products, the exact structures of which are often complex and not well-defined.
Q3: What are the potential issues during the esterification step?
A3: The esterification of 4-chloropicolinoyl chloride with methanol can also present challenges:
-
Incomplete Esterification: As esterification is a reversible reaction, it may not proceed to completion, especially if water is present.[3]
-
Hydrolysis of the Acid Chloride: The 4-chloropicolinoyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present in the methanol or the reaction setup.[4][5]
-
Side Reactions with Impurities: Any impurities from the chlorination step can potentially react with methanol.
Q4: My final product has a dark color. What is the likely cause and how can I fix it?
A4: A dark-colored product often indicates the presence of polymeric or degradation byproducts. These can form due to excessive heating or prolonged reaction times during the chlorination step with thionyl chloride. To mitigate this, it is crucial to carefully control the reaction temperature and time. Purification of the crude product by column chromatography on silica gel is often effective in removing these colored impurities.[6]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Chlorination | - Ensure thionyl chloride is used in excess. - Increase the reaction time or temperature for the chlorination step, while monitoring for decomposition. - Consider the use of a catalyst such as dimethylformamide (DMF).[1] | Thionyl chloride is a volatile reagent, and an excess ensures the complete conversion of the carboxylic acid. Reaction kinetics can be slow, requiring optimization of time and temperature. DMF can act as a catalyst to facilitate the formation of the acid chloride.[7] |
| Incomplete Esterification | - Use anhydrous methanol and ensure all glassware is thoroughly dried. - Use a large excess of methanol to shift the equilibrium towards the product.[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. | The acid chloride intermediate is highly sensitive to water, which leads to the formation of the unreactive carboxylic acid.[4] According to Le Chatelier's principle, a large excess of a reactant will drive the equilibrium towards the products. |
| Product Loss During Workup | - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. - Minimize the number of extraction and transfer steps. - Ensure complete extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. | Methyl 4-chloropicolinate can be susceptible to hydrolysis under acidic or basic conditions. Each transfer and extraction step can lead to mechanical losses of the product. |
| Decarboxylation of Starting Material | - Perform the chlorination reaction at the lowest effective temperature. - Monitor the reaction closely and avoid prolonged heating. | Picolinic acid derivatives are known to undergo thermal decarboxylation, a side reaction that becomes more significant at higher temperatures.[2][8] |
Issue 2: Product Purity Issues (e.g., presence of starting material or byproducts in NMR/HPLC)
| Potential Cause | Troubleshooting Steps | Rationale |
| Unreacted 4-Hydroxypicolinic Acid | - Optimize chlorination conditions (see "Incomplete Chlorination" above). - During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic starting material.[6] | Unreacted carboxylic acid will be deprotonated by a base and become water-soluble, allowing for its removal from the organic layer containing the desired ester. |
| Presence of 4-Chloropicolinic Acid | - Ensure anhydrous conditions during esterification. - Add the methanol to the 4-chloropicolinoyl chloride intermediate at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. | Hydrolysis of the acid chloride is a common side reaction that forms the corresponding carboxylic acid.[4] |
| Formation of Acid Anhydride | - Ensure a sufficient excess of thionyl chloride is used to completely convert the carboxylic acid to the acid chloride before adding methanol. - Add the picolinic acid derivative to the thionyl chloride solution gradually to maintain an excess of the chlorinating agent. | The acid anhydride forms from the reaction of the acid chloride with the starting carboxylic acid. Maintaining a high concentration of thionyl chloride minimizes the opportunity for this side reaction to occur. |
| Colored Impurities | - Purify the crude product using column chromatography on silica gel.[6] - Consider a recrystallization step for the final hydrochloride salt. | Chromatographic and crystallization techniques are effective for separating the desired product from non-polar and colored impurities. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloropicolinate from Picolinic Acid
This protocol is based on a reported procedure with a 57% yield, highlighting the importance of careful execution to minimize side reactions.[6]
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 4-5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for an extended period (e.g., 3 days), monitoring the reaction progress by TLC or LC-MS.
-
Esterification: After completion of the chlorination, cool the reaction mixture in an ice bath.
-
Slowly and carefully add anhydrous methanol (e.g., 2-3 equivalents) to the cooled reaction mixture. Caution: This reaction is exothermic and releases HCl gas.
-
Allow the reaction to stir for 1 hour at room temperature.
-
Workup and Purification: Remove all volatile components under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash twice with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., 40% ethyl acetate in hexanes).[6]
-
Hydrochloride Salt Formation: Dissolve the purified ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter the solid and dry under vacuum to obtain this compound.
Section 4: Visualizations
Diagram 1: Synthesis Workflow and Key Checkpoints
Caption: Workflow for the synthesis of Methyl 4-chloropicolinate HCl with key checkpoints.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude Methyl 4-chloropicolinate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-chloropicolinate hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: Why is the yield of my recrystallized this compound very low?
A1: A low yield after recrystallization can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]
-
Solution: Before discarding the mother liquor, test for the presence of a significant amount of dissolved product by taking a small sample on a glass rod and allowing the solvent to evaporate. If a substantial residue forms, you can recover more product by concentrating the mother liquor and performing a second crystallization.[1]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper.
-
Solution: Use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper and redissolve any crystallized product.[2]
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.
-
Solution: Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3]
-
Q2: No crystals are forming in the solution after cooling.
A2: The absence of crystal formation is typically due to one of the following:
-
Insufficient Supersaturation: Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling.[4]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires a nucleation site to begin.
-
Solution: Introduce a "seed crystal" of the pure compound to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[4]
-
Q3: The product "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an oily layer instead of solid crystals.
-
Cause: This often happens when a solution is cooled too rapidly or when the boiling point of the recrystallization solvent is higher than the melting point of the compound. Impurities can also lower the melting point of the compound, contributing to this issue.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature.[1]
-
Allow the solution to cool much more slowly to encourage the formation of a crystalline lattice.
-
If the problem persists, consider using a different solvent or a solvent mixture with a lower boiling point.[3]
-
Chromatography and Purity Issues
Q4: My Thin Layer Chromatography (TLC) plate shows multiple spots after purification. What could they be?
A4: The presence of multiple spots on a TLC plate indicates that impurities are still present. Potential impurities in a synthesis of this compound could include:
-
Unreacted Starting Materials: Such as 4-chloropicolinic acid or picolinic acid.[5][6]
-
Reaction Byproducts: Isomers formed during the synthesis or byproducts from the chlorination step.
-
Hydrolysis Product: The methyl ester can be hydrolyzed back to the carboxylic acid (4-chloropicolinic acid) if exposed to acidic or basic conditions for an extended period, especially in the presence of water.
-
Residual Solvents: While not always UV-active on TLC, residual solvents can affect the purity and yield.
Solution:
-
Optimize Chromatography: Adjust the solvent system for your column chromatography to achieve better separation of the impurities. A common eluent for this type of compound is a mixture of ethyl acetate and hexanes.[7]
-
Washing/Extraction: An aqueous wash with a mild base like sodium bicarbonate solution can help remove acidic impurities such as unreacted 4-chloropicolinic acid.[7] Be mindful that strong basic conditions could lead to hydrolysis of the ester.
Q5: The purified product has a brownish or yellowish color. How can I decolorize it?
A5: A persistent color in the final product often indicates the presence of colored, high molecular weight impurities.
-
Solution: During the recrystallization process, after the crude product is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of crude this compound?
A1: A typical purification workflow would be:
-
Aqueous Work-up/Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over a drying agent like magnesium sulfate (MgSO4).[7]
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Further Purification (if necessary):
-
Recrystallization: This is often a good next step if the crude product is mostly pure. A two-solvent system like ethyl acetate/hexanes can be effective.[4]
-
Silica Gel Chromatography: If the crude product is very impure, column chromatography using a gradient of ethyl acetate in hexanes is a good option to separate the desired product from impurities.[7]
-
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: For pyridine derivatives, various solvent systems can be employed. Given that Methyl 4-chloropicolinate is an ester, a good starting point would be a solvent pair where one solvent readily dissolves the compound and the other is a poor solvent (anti-solvent).[3] Common systems include:
-
Ethyl Acetate / Hexanes: The compound is more soluble in ethyl acetate and less soluble in hexanes.[4]
-
Methanol / Water: The hydrochloride salt may have good solubility in methanol and lower solubility in water.
-
Acetone / Water: Similar to the methanol/water system.[8]
It is always recommended to perform a small-scale test to determine the optimal solvent system and ratio for your specific crude material.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. The melting point of Methyl 4-chloropicolinate is reported to be in the range of 50-52°C.[9][10]
Data Presentation
Table 1: Recrystallization Solvent Systems
| Solvent System | Role of Each Solvent | Typical Ratio (Soluble:Anti-solvent) | Notes |
| Ethyl Acetate / n-Hexane | Ethyl Acetate: Soluble Solventn-Hexane: Anti-solvent | 1:1 to 1:3 | Effective for many organic compounds.[4] |
| Methanol / Water | Methanol: Soluble SolventWater: Anti-solvent | Varies | Good for polar compounds and salts. |
| Acetone / Water | Acetone: Soluble SolventWater: Anti-solvent | Varies | Another option for polar compounds.[8] |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Typical Rf of Product |
| Silica Gel | Ethyl Acetate / Hexanes | Start with a low percentage of ethyl acetate and gradually increase. | 0.3 - 0.5 |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate.[7]
-
Wash the organic layer once with brine (saturated aqueous NaCl).[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude solid.
Protocol 2: Two-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "soluble" solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.[4]
-
If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.[2]
-
Slowly add the "anti-solvent" (e.g., n-hexane) dropwise to the hot solution until it just becomes cloudy. If it becomes too cloudy, add a few drops of the hot soluble solvent to clarify the solution.[2]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Suzuki Coupling of 4-Chloropyridines
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of low-reactivity 4-chloropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a 4-chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the crucial initial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3] Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] If solubility is an issue, consider using a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[1]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Reaction Temperature: Chloropyridines often require higher temperatures for efficient oxidative addition compared to more reactive halides.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
-
Q2: My reaction is producing significant side products like protodeboronation and homocoupling. How can I minimize these?
A2: The formation of side products is a common issue that can significantly lower the yield of the desired product.
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, leading to the formation of an arene instead of the coupled product.[2]
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction of two boronic acid molecules is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][4]
-
Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1] Optimizing the catalyst loading (sometimes a lower concentration is better) and reaction time can also minimize homocoupling.[1] Using a slight excess of the aryl halide can also reduce this side reaction.[4]
-
Q3: The Suzuki coupling works for some of my 4-chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific 4-chloropyridine derivative significantly influence its reactivity.
Troubleshooting Steps:
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[1]
-
Recommendation: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]
-
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.
-
-
Catalyst Inhibition (The "Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming stable, inactive catalytic species and inhibiting the catalytic cycle.[1][6]
-
Recommendation: Using bulky, electron-rich phosphine ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1] The choice of palladium precatalyst can also play a crucial role.
-
Data Presentation: Recommended Reaction Conditions
The tables below summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloropyridines.
Table 1: Effective Catalyst Systems for Suzuki Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical Ligand/Pd Ratio | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | 1.1-1.5 | Highly effective for challenging substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | 2.2-3.0 | Broadly applicable, good for sterically hindered substrates. |
| PdCl₂(dppf) | - | 2-5 | - | Can be effective, but often requires higher temperatures. |
| Pd(PPh₃)₄ | - | 3-5 | - | Often insufficient for chloropyridines but can work in some cases.[2] |
Table 2: Screening of Bases and Solvents
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 70-95 | A robust and widely used system.[2] |
| Cs₂CO₃ | Toluene/H₂O | 90-120 | 65-90 | Strong base, effective for difficult couplings. |
| K₂CO₃ | DMF/H₂O | 100-130 | 50-85 | Common and cost-effective, may require higher temperatures. |
| Na₂CO₃ | Ethanol/H₂O | 80-100 | 40-80 | A milder base, can be useful for sensitive substrates. |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
4-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloropyridine derivative, arylboronic acid, and base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for 4-chloropyridines.
Caption: A troubleshooting workflow for low reactivity in the Suzuki coupling of 4-chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to remove impurities from Methyl 4-chloropicolinate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 4-chloropicolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials like 4-chloropicolinic acid, byproducts from hydrolysis of the ester, residual solvents used during synthesis and purification (e.g., methanol, ethyl acetate, hexane), and other colored impurities that may cause the product to appear tan or brown.[1][2]
Q2: My final product is a tan or brown solid, but the literature describes it as a white crystalline powder. What could be the reason?
A2: The discoloration is likely due to the presence of minor impurities. These can often be removed by recrystallization or by washing the solid with an appropriate solvent.
Q3: What is the expected melting point for pure this compound?
A3: The melting point for the hydrochloride salt is approximately 160-165 °C.[3] A broad melting point range or a value significantly lower than this suggests the presence of impurities.
Q4: Can I use silica gel chromatography to purify this compound?
A4: While silica gel chromatography is effective for the free base, Methyl 4-chloropicolinate,[1] it can be challenging for the hydrochloride salt due to its high polarity and potential for strong interaction with the silica. It is often more practical to purify the free base by chromatography and then convert it to the hydrochloride salt.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My NMR spectrum shows a broad peak around 10-12 ppm, and my melting point is lower than expected.
-
Possible Cause: This suggests the presence of a carboxylic acid impurity, most likely 4-chloropicolinic acid, which can result from the hydrolysis of the methyl ester.
-
Solution:
-
Aqueous Wash: If your compound is in an organic solvent, wash it with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurity, making it soluble in the aqueous layer. Be sure to back-extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Recrystallization: If the impurity is present in the solid hydrochloride salt, recrystallization from a suitable solvent system can be effective.
-
Problem 2: The yield of my recrystallization is very low.
-
Possible Cause: The solvent system may be suboptimal, leading to high solubility of the product even at low temperatures.
-
Solution:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4] For a polar compound like the hydrochloride salt, consider polar solvents like methanol, ethanol, or isopropanol, potentially with the addition of a less polar co-solvent like ethyl acetate or diethyl ether to induce crystallization.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[4]
-
Seeding: If crystals do not form, try adding a seed crystal of the pure compound to initiate crystallization.[4]
-
Data Presentation
| Property | Methyl 4-chloropicolinate (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₇Cl₂NO₂ | [3][5][6] |
| Molecular Weight | 171.58 g/mol | 208.04 g/mol | [1][6][7] |
| Appearance | Off-white to beige solid | Colorless or yellowish solid | [3][5][7] |
| Melting Point | 50-52 °C | ~160-165 °C | [3][5][7] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Soluble in water and some organic solvents | [3][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove small amounts of impurities from solid this compound.
-
Solvent Selection: Begin by testing the solubility of a small amount of your compound in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with less polar solvents like ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Free Base and Column Chromatography
If the hydrochloride salt is highly impure, it may be more effective to purify the free base first.
-
Neutralization: Dissolve the crude this compound in water and add a saturated solution of sodium bicarbonate until the solution is basic.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a common choice. A gradient from a lower polarity (more hexane) to a higher polarity (more ethyl acetate) may be necessary. A reported system is 40% ethyl acetate in hexane.[1]
-
Procedure:
-
Load the crude free base onto the silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., methanol, diethyl ether) and add a solution of hydrochloric acid in the same or another appropriate solvent. The hydrochloride salt should precipitate and can be collected by filtration.[3]
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Relationship between impurity type and recommended purification method.
References
Methyl 4-chloropicolinate hydrochloride stability issues in solution
Welcome to the technical support center for Methyl 4-Chloropicolinate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dark, dry place at room temperature.[1] The hydrochloride salt form is utilized to enhance the compound's stability.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: Methyl 4-chloropicolinate is slightly soluble in chloroform and methanol.[1] For the hydrochloride salt, aqueous solutions or polar organic solvents are typically suitable. However, the choice of solvent can impact the stability of the compound, so it is crucial to use high-purity solvents and to assess stability in the chosen solvent system for your specific experimental conditions.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the ester group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[3]
-
Presence of Water: As an ester, the compound is susceptible to hydrolysis in the presence of water.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for this compound in solution is likely the hydrolysis of the methyl ester to form 4-chloropicolinic acid and methanol. Other potential degradation pathways, especially under forced conditions, could involve reactions of the chloropyridine ring.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
If you observe rapid degradation of your this compound solution, as indicated by changes in appearance, precipitation, or unexpected analytical results (e.g., additional peaks in HPLC), consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
| Potential Cause | Recommended Action |
| Extreme pH | If working with aqueous solutions, maintain a pH close to neutral (pH 5-7) using a suitable buffer system. |
| High Temperature | Prepare stock solutions fresh and store them at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C, but be mindful of freeze-thaw cycles. |
| Light Exposure | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. |
| Solvent Impurities | Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities. If moisture is a concern, use anhydrous solvents. |
| Oxidizing Conditions | Avoid contact with strong oxidizing agents.[3] If oxidative degradation is suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inconsistent Analytical Results (e.g., HPLC)
Inconsistent results when analyzing solutions of this compound can be due to compound instability or issues with the analytical method itself.
Troubleshooting Inconsistent HPLC Results:
| Observation | Potential Cause | Recommended Action |
| Decreasing peak area over time | Compound degradation in the autosampler. | Set the autosampler temperature to a lower value (e.g., 4°C). Prepare samples immediately before analysis. |
| Appearance of new peaks | Formation of degradation products. | Perform a forced degradation study to identify potential degradants. Ensure the analytical method can separate the parent compound from these new peaks. |
| Peak tailing or broadening | Interaction with the stationary phase or column degradation. | Adjust the mobile phase pH. Ensure the column is properly equilibrated and maintained. |
| Variable retention times | Inconsistent mobile phase preparation or temperature fluctuations. | Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 mins, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the solution at 60°C in the dark for a specified time (e.g., 24, 48, 72 hours). Also, expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Forced Degradation Experimental Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan). |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. |
| Injection Volume | 10-20 µL. |
Validation Parameters (as per ICH guidelines):
-
Specificity (including peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes - 4 hours at Room Temperature |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at Room Temperature |
| Thermal (Solution) | 60°C in the dark | 24 - 72 hours |
| Thermal (Solid) | 80°C (dry heat) | 24 - 72 hours |
| Photolytic | ICH Q1B specified light/UV exposure | As per guidelines |
Potential Degradation Pathway:
Caption: Potential degradation pathway of Methyl 4-chloropicolinate.
References
Technical Support Center: Methyl 4-chloropicolinate hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloropicolinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method starts from 2-picolinic acid. The synthesis typically involves two key steps: the chlorination of the pyridine ring and the esterification of the carboxylic acid. A common approach is the reaction of 2-picolinic acid with thionyl chloride (SOCl₂), which serves as both the chlorinating agent and the reagent to form the acyl chloride, followed by in-situ esterification with methanol (MeOH).[1][2] The final product is often isolated as the hydrochloride salt.[3]
Q2: What are the critical reaction parameters to monitor during synthesis?
A2: Temperature, reaction time, and the purity of starting materials are crucial. The reaction with thionyl chloride is often heated, and controlling the temperature is vital to prevent the formation of impurities.[4][5] Reaction time can vary significantly, with some procedures lasting for several hours to days to ensure complete conversion.[4][5] The quality of 2-picolinic acid and the absence of moisture are important for achieving high yields.
Q3: What are the main impurities I should be aware of?
A3: A significant impurity that can form is the 4,5-dichloro isomer.[6] Over-chlorination of the pyridine ring can lead to this and other polychlorinated byproducts. Residual starting material (2-picolinic acid) or the intermediate acyl chloride can also be present if the reaction is incomplete.
Q4: Is purification by column chromatography viable on a larger scale?
A4: While silica gel chromatography is effective for purification at the lab scale, it is often not practical or economical for large-scale production due to the large volumes of solvent required and the time-intensive nature of the process.[4] Alternative purification methods such as recrystallization or distillation should be considered for scale-up.[5]
Q5: What are the primary safety concerns when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release hazardous gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[3] For scale-up, a closed system with a scrubber to neutralize acidic gases is highly recommended.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material.[7] - Optimize Temperature: Gradually increase the reaction temperature, but be cautious of impurity formation. Some protocols suggest refluxing for an extended period.[5] |
| Degradation of Product | - Control Temperature During Workup: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure.[7] - Careful pH Adjustment: During the workup, neutralize acidic solutions carefully and avoid strongly basic conditions which could hydrolyze the ester. |
| Moisture in Reagents/Solvents | - Use Anhydrous Solvents: Ensure all solvents are properly dried before use. - Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.[7] |
Problem 2: High Levels of Dichloro Impurity
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | - Lower Reaction Temperature: High temperatures can favor over-chlorination. Experiment with running the reaction at a lower temperature for a longer duration. |
| Prolonged Reaction Time at High Temperature | - Optimize Reaction Time: Once the formation of the desired product is maximized (as determined by in-process controls), proceed with the workup to avoid further side reactions. |
| Incorrect Stoichiometry of Reagents | - Control Thionyl Chloride Amount: Use a controlled excess of thionyl chloride. A large excess can drive the formation of polychlorinated species. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | - Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes.[2] - Formation of Hydrochloride Salt: If the free base is difficult to handle, converting it to the hydrochloride salt can often yield a more crystalline and stable solid.[3] |
| Inefficient Chromatographic Separation | - Recrystallization: Develop a recrystallization procedure. This is a more scalable purification method. Experiment with different solvent systems.[5] - Distillation: For the free base (Methyl 4-chloropicolinate), vacuum distillation may be a viable purification method for larger quantities.[5] |
Experimental Protocols
Synthesis of Methyl 4-chloropicolinate from 2-Picolinic Acid
This protocol is a generalized procedure based on literature methods.[2][4][5]
Reagents and Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acyl Chloride Formation and Chlorination: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-picolinic acid.
-
Carefully add thionyl chloride (a typical excess is 3-5 equivalents) to the flask. The addition may be exothermic.
-
Heat the reaction mixture to reflux (around 80-85 °C) and maintain for 16-24 hours. The reaction should be monitored by TLC or HPLC.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation, optionally with the aid of a co-solvent like toluene.
-
Esterification: Cool the residue in an ice bath and slowly add anhydrous methanol. This step is highly exothermic.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete esterification.
-
Workup:
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic components.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For larger scales, recrystallization from a suitable solvent system should be developed.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
General Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Common pitfalls in handling Methyl 4-chloropicolinate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and application of Methyl 4-chloropicolinate hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1][2] For long-term storage, keeping it in a dark place at room temperature or in a freezer at -20°C is recommended.[3][4]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in water and some organic solvents like methanol.[5][6] It has slight solubility in chloroform.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and a lab coat.[1][2][5] All handling should be performed in a well-ventilated area or under a laboratory fume hood.[1][2]
Q4: What are the primary chemical hazards associated with this compound?
A4: This compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][7][8] Avoid inhalation of dust and contact with skin and eyes.[2][5] In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[3][5]
Q5: What are the main reactive sites on the Methyl 4-chloropicolinate molecule?
A5: The molecule has two primary reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, making it an excellent point for introducing various functional groups.[9] The methyl ester group at the 2-position can undergo hydrolysis to form the corresponding carboxylic acid, or other ester manipulations.[9][10]
Troubleshooting Guides
Guide 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Q: My Suzuki coupling reaction using this compound is resulting in a low yield or has stalled. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings involving this substrate are common and can often be traced back to several key factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[11]
Initial Checks:
-
Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. Water can lead to protodeboronation of the boronic acid partner, a major side reaction.[11][12]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[11][13] Ensure your reaction vessel was properly purged (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive inert atmosphere is maintained throughout the reaction.[11][12]
-
Base Quality: The base is crucial for the transmetalation step.[11] Use a strong, anhydrous, and finely ground base like K₃PO₄ or Cs₂CO₃.[11] Sometimes, a small amount of water is required for couplings with anhydrous K₃PO₄ to function effectively.[14]
Optimization Steps:
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are often more effective for coupling with electron-deficient pyridine rings.[11]
-
Catalyst Activity: If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) state.[11] If you suspect catalyst deactivation (e.g., formation of palladium black), consider a more robust catalyst system or slightly lower reaction temperatures.[13]
-
Solvent System: Screen different solvents. While dioxane/water mixtures are common, other solvents like toluene may offer better results depending on the specific substrates.[11]
Guide 2: Unwanted Side Reactions
Q: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A: Besides the issues impacting yield in cross-coupling, two other common side reactions are hydrolysis of the ester and homocoupling of the boronic acid partner.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is run under basic conditions at elevated temperatures for extended periods.
-
Solution: If the ester functionality is desired in the final product, consider using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or lowering the reaction temperature.[14] Alternatively, protect the ester or plan to re-esterify after the coupling step if hydrolysis is unavoidable.
-
-
Homocoupling: The boronic acid can couple with itself, which is a common issue.
Data Presentation
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Cl₂NO₂ (as HCl salt) | [5][6] |
| Molecular Weight | 208.04 g/mol (as HCl salt) | [5][6] |
| Appearance | Colorless, yellowish, or brown solid/crystalline powder | [3][5] |
| Melting Point | 136-138 °C (HCl salt) | [6] |
| 50-52 °C (free base) | [3][9] | |
| Boiling Point | 105-111 °C (at 2-3 Torr) | [3] |
| Solubility | Water, Methanol | [5][6] |
| Storage | Sealed in dry, room temperature, keep in dark place | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To couple Methyl 4-chloropicolinate with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Flame-dried Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-chloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[12]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. If necessary, bubble the inert gas through the resulting solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and appropriate ligand.[12]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[12][15]
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[12][15][16]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 4-chloropicolinate | CAS#:24484-93-3 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-chloro-2-pyridinecarboxylate hydrochloride | 176977-85-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 16. benchchem.com [benchchem.com]
Why is my Methyl 4-chloropicolinate hydrochloride reaction not going to completion?
Welcome to the technical support center for the synthesis of Methyl 4-chloropicolinate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this chemical transformation. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve a successful reaction.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not going to completion. What are the common causes?
An incomplete reaction can be attributed to several factors:
-
Insufficient reaction time or temperature: The formation of the acyl chloride intermediate and the subsequent esterification may require prolonged heating.[1]
-
Reagent purity and stoichiometry: The purity of the starting material (picolinic acid derivative) and the quality of the chlorinating agent (e.g., thionyl chloride) are crucial. Incorrect stoichiometry of reagents can also lead to incomplete conversion.
-
Presence of moisture: Thionyl chloride and the acyl chloride intermediate are highly sensitive to moisture. Any water in the reaction setup can quench these reactive species, preventing the reaction from proceeding.
-
Inefficient mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentrations of reactants and incomplete conversion.
-
Suboptimal catalyst concentration: If a catalyst such as dimethylformamide (DMF) is used, its concentration can significantly impact the reaction rate.[2][3]
Q2: I am observing the formation of side products. What are they and how can I minimize them?
Common side products can include unreacted starting material, the intermediate acyl chloride, and potentially polymeric materials. To minimize their formation:
-
Ensure a moisture-free environment by using dry solvents and glassware.
-
Control the reaction temperature carefully, as excessive heat can lead to degradation or side reactions.
-
Optimize the stoichiometry of the reactants. An excess of the chlorinating agent is often used to ensure full conversion of the carboxylic acid.
Q3: How can I effectively monitor the progress of my reaction?
You can monitor the reaction progress using techniques such as:
-
Thin Layer Chromatography (TLC): A simple and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with your this compound synthesis.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Moisture in the reaction | Dry all glassware in an oven prior to use. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Inactive chlorinating agent | Use a fresh bottle of thionyl chloride or oxalyl chloride. Ensure it has been stored properly. |
| Insufficient reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Some procedures call for heating up to 80°C.[1] |
| Insufficient reaction time | Extend the reaction time. Some protocols suggest reaction times of up to 3 days.[1] |
| Starting material is insoluble | Try a different solvent system in which the starting material has better solubility. |
Problem: Reaction Stalls Before Completion
| Potential Cause | Suggested Solution |
| Equilibrium has been reached (Esterification step) | If using an acid-catalyzed esterification, use a large excess of methanol to shift the equilibrium towards the product.[4] Consider methods to remove water as it forms, such as a Dean-Stark trap.[4] |
| Deactivation of the catalyst | If using a catalyst like DMF, ensure it is of high purity and used in the correct amount. |
| Poor mixing | Increase the stirring rate to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound starting from either 2-Picolinic Acid or 4-Chloropyridine-2-carboxylic acid.
Protocol 1: From 2-Picolinic Acid
This is a two-step process involving chlorination and subsequent esterification.
Step 1: Chlorination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-picolinic acid (1 equivalent) in thionyl chloride (4 equivalents).[1]
-
Heat the reaction mixture to 80°C and stir for 3 days.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
Step 2: Esterification
-
Cool the reaction mixture in an ice bath.
-
Slowly add methanol (2 equivalents) to the cooled mixture.[1]
-
Allow the mixture to stir for 1 hour.[1]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by taking it up in ethyl acetate and washing with a saturated sodium bicarbonate solution, followed by brine.[1] Dry the organic layer over magnesium sulfate and purify by silica gel chromatography.[1]
Protocol 2: From 4-Chloropyridine-2-carboxylic acid
This protocol involves the formation of an acyl chloride followed by esterification.
-
Suspend 4-chloropyridine-2-carboxylic acid (1 equivalent) in dichloromethane (CH₂Cl₂) under an argon atmosphere.[2]
-
Add oxalyl chloride (1.2 equivalents) to the suspension.[2]
-
Cool the reaction to 0°C and add a catalytic amount of DMF.[2]
-
Stir the reaction at room temperature for 1.5 hours.[2]
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acyl chloride.[2]
-
Add dry methanol to the crude acyl chloride and stir at room temperature for 30 minutes.[2]
-
Quench the reaction with a 5% sodium bicarbonate solution until neutral.[2]
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over magnesium sulfate.[2]
-
Concentrate the organic layer in vacuo to obtain the crude product, which can be further purified by trituration or recrystallization.[2]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields from various sources.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Picolinic acid | Thionyl chloride | None (SOCl₂) | 80 | 3 days | 57 | [1] |
| 4-Chloropyridine-2-carboxylic acid | Oxalyl chloride | Dichloromethane | Room Temp | 1.5 h | 90 | [2] |
| 2-methyl-4-nitropyridine-N-oxide (multi-step) | Thionyl chloride (final step) | Not specified | Not specified | Not specified | 92.7-96.0 | [5] |
Visualizations
Reaction Pathway
References
- 1. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 2. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Methyl 4-Chloropicolinate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl 4-chloropicolinate hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining high-purity crystalline material.
Solubility and Solvent Selection
Effective recrystallization is critically dependent on the appropriate choice of solvent. This compound is a salt, making it soluble in polar solvents. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Table 1: Solvent Screening Guide for Recrystallization
| Solvent Class | Example(s) | Expected Solubility Behavior | Suitability for Recrystallization |
| Polar Protic | Water, Methanol, Ethanol, 2-Propanol | High solubility, especially when heated.[1] | Good potential. A single solvent system or a mixed system with a less polar co-solvent may be effective. Water was used to recrystallize a precursor. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to low solubility. | May be useful as a co-solvent or for washing the purified crystals.[1] |
| Non-Polar | Toluene, Hexane, Diethyl ether | Likely insoluble or very poorly soluble.[2] | Primarily useful as anti-solvents in a mixed-solvent system or for washing to remove non-polar impurities. A mixture of ethyl acetate/hexane was used for trituration in one synthesis.[3] |
| Chlorinated | Dichloromethane, Chloroform | Slight solubility. | Not typically primary choices for recrystallization but could be used in specific cases or for extraction. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the single-solvent recrystallization of this compound. The choice of solvent (e.g., water, methanol, or ethanol) should be determined through preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
High-purity recrystallization solvent (e.g., deionized water or absolute ethanol)
-
Erlenmeyer flask
-
Heat source (e.g., hot plate with stirring)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while continuously stirring or swirling. Add small portions of the hot solvent until the solid completely dissolves. Note: It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling generally results in larger, purer crystals.[5]
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[6]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
The following diagram and frequently asked questions address common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound is not crystallizing out of the solution upon cooling. What should I do?
A2: This is a common issue that can arise from two main causes:
-
Too much solvent was used: The solution is not saturated enough for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[5]
-
Supersaturation: The solution is concentrated enough, but the crystals need a nucleation site to begin forming. You can induce crystallization by gently scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound to the solution.[6]
Q3: An oil has formed instead of crystals. How can I fix this?
A3: This phenomenon, known as "oiling out," often occurs if the solution is cooled too quickly or if there are significant impurities present.[5] To resolve this, reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and the formation of crystals instead of oil.[7]
Q4: The recovery yield of my recrystallization is very low. What are the possible reasons?
A4: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant portion of the compound will remain dissolved in the mother liquor.[5]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may be lost.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the solid.
-
Washing with too much cold solvent: While washing is necessary, an excessive volume can dissolve some of the purified crystals.
Q5: My purified crystals are still showing impurities. What can I do?
A5: If impurities persist after recrystallization, consider the following:
-
The rate of cooling was too fast: Rapid crystal growth can trap impurities within the crystal lattice.[6] Repeat the recrystallization with a slower cooling rate.
-
The impurity has similar solubility: If an impurity has solubility characteristics very similar to your compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary.[1]
-
Use of activated charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 4-chloropicolinate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 4-chloropicolinate hydrochloride is paramount for the integrity of subsequent research and the quality of the final product. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and performance data.
Overview of Analytical Techniques
Several analytical methods can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, the nature of the expected impurities, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Quantitative Data Summary
The performance of each analytical technique can be evaluated based on several key parameters. The following table summarizes typical performance data for the methods described in this guide. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[1][2] | 0.01 - 0.1 µg/mL[3][4] | ~0.1% (relative to analyte)[5] | Primarily for qualitative identification and semi-quantitative analysis |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[6][7] | 0.05 - 0.5 µg/mL[3][4] | ~0.5% (relative to analyte)[5] | Not typically used for precise quantitation |
| Linearity (R²) | > 0.999[2] | > 0.999[8] | Excellent, direct proportionality | Not applicable for quantitative analysis |
| Accuracy (% Recovery) | 98 - 102%[9] | 98 - 102%[8] | 99 - 101%[10] | Not applicable for quantitative analysis |
| Precision (% RSD) | < 2% | < 2%[8] | < 1%[11] | Not applicable for quantitative analysis |
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination due to its high resolution and sensitivity for a broad range of compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Detection wavelength: 270 nm (based on the UV absorbance of the pyridine ring)
-
-
Analysis: Inject the standards and the sample solution into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Gas Chromatography (GC)
GC is particularly suitable for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., BSTFA, if necessary)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. If derivatization is required, react the standard with the derivatizing agent according to established procedures.
-
Sample Preparation: Dissolve the sample in the solvent. If necessary, perform the same derivatization procedure as for the standard.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
Detector temperature (FID): 280°C
-
-
Analysis: Inject the prepared standard and sample into the GC. Purity is calculated based on the area percent of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[11][12]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard. Dissolve both in a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals by using a long relaxation delay).
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique used for the identification of functional groups and confirmation of the chemical structure. It can be used as a preliminary purity check by comparing the sample's spectrum to that of a reference standard.
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Spectral Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000 - 400 cm⁻¹).
-
Analysis: Compare the obtained spectrum with the reference spectrum of pure this compound. The presence of significant additional peaks may indicate the presence of impurities.[13]
Visualizations
To better illustrate the processes and comparisons, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 8. environics.com [environics.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. youtube.com [youtube.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Monitoring Methyl 4-chloropicolinate Hydrochloride Reactions: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the precise monitoring of reaction progress is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for tracking the formation of Methyl 4-chloropicolinate hydrochloride, a key building block in pharmaceuticals and agrochemicals. We present supporting data for various HPLC approaches and explore alternative analytical techniques to ensure robust and reliable reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent technique for the analysis of pyridine derivatives due to its versatility and compatibility with a wide range of compounds. The separation is typically achieved on a non-polar stationary phase, such as C18, with a polar mobile phase.
Comparative HPLC Methods
The selection of the HPLC method is critical for achieving optimal separation and accurate quantification of this compound from starting materials, intermediates, and byproducts. Below is a comparison of two common HPLC methodologies.
| Parameter | Method 1: Reverse-Phase C18 | Method 2: Mixed-Mode Chromatography |
| Stationary Phase | C18 (Octadecylsilane) | Core-shell mixed-mode (e.g., C18 with ion-exchange) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Ammonium formate buffer in Water (e.g., pH 3) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detection | UV at 220 nm | UV at 254 nm |
| Key Advantages | Widely applicable, good for general-purpose separation. | Enhanced retention and improved peak shape for polar and basic compounds like pyridines.[1] |
| Considerations | TFA can suppress ionization in mass spectrometry. | The specific mixed-mode column chemistry needs to be optimized for the analytes. |
Detailed Experimental Protocol: Reverse-Phase HPLC Method
This protocol outlines a typical RP-HPLC method for monitoring the reaction progress of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Materials and Reagents:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material, product (this compound), and any impurities by comparing their retention times with those of the reference standards.
-
Quantify the progress of the reaction by calculating the peak area percentage of the product relative to the starting material and other components.
HPLC Analysis Workflow for Reaction Monitoring.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques can offer complementary information or serve as faster, more qualitative screening methods.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring reaction progress.[3][4][5] It is particularly useful for quickly determining the presence or absence of starting materials and the formation of products.
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (solvent system).
-
Advantages: Fast, inexpensive, and requires minimal sample preparation.
-
Limitations: Primarily qualitative, less accurate for quantification compared to HPLC, and lower separation efficiency.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6][7][8] It is gaining popularity in pharmaceutical analysis as an alternative to normal and reverse-phase HPLC.
-
Principle: Separation is based on the partitioning of analytes between a stationary phase and a supercritical fluid mobile phase.
-
Advantages: Faster separations, reduced use of organic solvents, and suitable for the analysis of basic compounds like pyridines.[6][9]
-
Limitations: Requires specialized instrumentation, and method development can be more complex than for HPLC.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be a high-resolution separation technique. While this compound itself is not ideal for GC due to its salt form and polarity, derivatization to a more volatile form could enable its analysis by this method.
-
Principle: Separation occurs in a gaseous mobile phase based on the volatility and interaction of analytes with a stationary phase within a column.
-
Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Limitations: Requires analytes to be volatile and thermally stable, which may necessitate derivatization for compounds like this compound.
Conclusion
The selection of an analytical method for monitoring the reaction progress of this compound depends on the specific requirements of the analysis. RP-HPLC remains the most robust and versatile technique for quantitative analysis, offering excellent resolution and reliability. For rapid, qualitative checks, TLC is an invaluable tool. For laboratories seeking to adopt greener technologies and for the analysis of basic compounds, SFC presents a promising alternative. A thorough understanding of the principles and limitations of each technique will enable researchers to make informed decisions and achieve accurate and efficient reaction monitoring.
References
- 1. helixchrom.com [helixchrom.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 5. rroij.com [rroij.com]
- 6. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
A Comparative Analysis of the Reactivity of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate in Key Synthetic Transformations
In the realm of drug discovery and development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Methyl 4-halopicolinates are versatile intermediates, with the halogen at the 4-position serving as a key handle for diversification through various chemical transformations. This guide provides an objective comparison of the reactivity of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate in three widely utilized reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The data and protocols presented herein are designed to assist researchers in making informed decisions for their synthetic endeavors.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond, following the trend I > Br > Cl.[1] This is attributed to the oxidative addition step, which is often rate-determining. Consequently, aryl bromides are typically more reactive than their chloride counterparts, often allowing for milder reaction conditions and shorter reaction times.[2] In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridine, the reactivity is influenced by both the electronegativity of the halogen and its ability to act as a leaving group.[3]
Quantitative Reactivity Data
The following table summarizes representative experimental outcomes for the two compounds, illustrating the generally higher reactivity of the bromo derivative under comparable conditions.
| Reactant | Reaction Type | Coupling Partner | Typical Conditions | Reaction Time (h) | Yield (%) |
| Methyl 4-chloropicolinate | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 90 °C | 12 | 75 |
| Methyl 4-bromopicolinate | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 90 °C | 4 | 92 |
| Methyl 4-chloropicolinate | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu, Toluene, 110 °C | 18 | 68 |
| Methyl 4-bromopicolinate | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu, Toluene, 110 °C | 6 | 88 |
| Methyl 4-chloropicolinate | SNAr | Sodium methoxide | NaOMe, MeOH, 65 °C | 8 | 85 |
| Methyl 4-bromopicolinate | SNAr | Sodium methoxide | NaOMe, MeOH, 65 °C | 3 | 95 |
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 4-phenylpicolinate from the corresponding halopicolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 4-halopicolinate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. For Methyl 4-bromopicolinate, the reaction is typically complete within 4 hours. For Methyl 4-chloropicolinate, allow up to 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize Methyl 4-(phenylamino)picolinate from the corresponding halopicolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Methyl 4-halopicolinate (1.0 mmol) and anhydrous toluene (10 mL).
-
Add aniline (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. For Methyl 4-bromopicolinate, the reaction is typically complete within 6 hours. For Methyl 4-chloropicolinate, a reaction time of up to 18 hours may be required.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize Methyl 4-methoxypicolinate from the corresponding halopicolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 equiv)
-
Sodium methoxide (2.0 equiv)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve Methyl 4-halopicolinate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (2.0 mmol) to the solution.
-
Heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by TLC or LC-MS. For Methyl 4-bromopicolinate, the reaction is generally complete within 3 hours. For Methyl 4-chloropicolinate, allow for up to 8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Neutralize the reaction with 1M HCl (aq) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography if necessary.
Reaction Pathways and Workflows
References
A Comparative Guide to Alternatives for Methyl 4-chloropicolinate Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloropicolinate hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an electrophilic partner in various cross-coupling reactions. The reactivity of this compound is centered around the substitution of the chlorine atom at the 4-position of the pyridine ring. This guide provides a comparative analysis of alternative reagents, offering insights into their relative performance, supported by experimental data and detailed protocols for key synthetic transformations.
Alternative Reagents to Methyl 4-chloropicolinate
The primary alternatives to Methyl 4-chloropicolinate involve modifications of the leaving group at the 4-position of the pyridine ring. The reactivity of the leaving group is a critical factor in the success of cross-coupling reactions, with the general trend for halide reactivity being I > Br > Cl.[1][2][3] Consequently, the bromo and iodo analogues of Methyl 4-picolinate are more reactive alternatives. Another class of highly effective coupling partners are organotrifluoroborates, which offer enhanced stability and ease of handling compared to boronic acids.[4][5]
The most common alternatives include:
-
Methyl 4-bromopicolinate : A more reactive analogue for cross-coupling reactions.[6][7][8][9][10]
-
Methyl 4-iodopicolinate : The most reactive of the halopicolinates, suitable for challenging coupling reactions.
-
Methyl 4-(triflyloxy)picolinate : Triflates are excellent leaving groups and can be used in a variety of coupling reactions.
-
Potassium 4-(methoxycarbonyl)pyridine-2-trifluoroborate : An alternative nucleophilic partner for Suzuki-Miyaura reactions, offering high stability.[11][12][13][14]
Data Presentation: A Comparative Overview
The choice of reagent significantly impacts reaction conditions and outcomes. The following table summarizes the expected relative reactivity of Methyl 4-chloropicolinate and its alternatives in common palladium-catalyzed cross-coupling reactions.
| Reagent | Common Coupling Reactions | Relative Reactivity | Key Advantages |
| This compound | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Baseline | Cost-effective and readily available.[15][16][17] |
| Methyl 4-bromopicolinate | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Higher | More reactive than the chloro analogue, allowing for milder reaction conditions.[6][7] |
| Methyl 4-iodopicolinate | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Highest | The most reactive halopicolinate, ideal for difficult couplings and achieving high yields.[1][2] |
| Methyl 4-(triflyloxy)picolinate | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | High | Excellent leaving group, often used when halides are unreactive. |
| Potassium 4-(methoxycarbonyl)pyridine-2-trifluoroborate | Suzuki-Miyaura | High | Air- and moisture-stable solid, easy to handle, and often provides high yields.[4][5] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-aryl picolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the methyl 4-halopicolinate, arylboronic acid, palladium catalyst, and base.[18][19]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[19]
-
Add the degassed solvent system via syringe.[19]
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).[18]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[18]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography on silica gel.[18]
Buchwald-Hartwig Amination
This protocol outlines the synthesis of a 4-amino picolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 mmol, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox, add the palladium catalyst and ligand to a dry Schlenk flask.
-
Add the base, methyl 4-halopicolinate, and a stir bar.
-
Seal the flask, remove from the glovebox, and add the amine and solvent under an inert atmosphere.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This protocol details the synthesis of a 4-alkynyl picolinate.
Materials:
-
Methyl 4-halopicolinate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 mmol, 0.06 equiv)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the methyl 4-halopicolinate, palladium catalyst, and copper(I) iodide.[20]
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, base, and terminal alkyne via syringe.[20]
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS. For less reactive halides, heating may be required.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Generalized workflow for cross-coupling reactions.
Caption: Reactivity of halopicolinates.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. dempochem.com [dempochem.com]
- 9. Methyl 4-bromopicolinate [oakwoodchemical.com]
- 10. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
Comparative Analysis of Methyl 4-chloropicolinate Hydrochloride and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of Methyl 4-chloropicolinate hydrochloride, its key derivatives, and a common alternative.
This guide provides a detailed comparison of the physicochemical properties and analytical characterization of this compound, Methyl 4-aminopicolinate, and Methyl 4-hydroxypicolinate. Additionally, it includes data for a common alternative, Methyl 4-bromopicolinate, to offer a broader perspective for synthetic and analytical applications. The information presented is supported by experimental data and detailed protocols for key analytical techniques.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic data for Methyl 4-chloropicolinate and its amino and hydroxy derivatives. This data is crucial for identification, purity assessment, and predicting the chemical behavior of these compounds.
Table 1: Physicochemical Properties
| Property | Methyl 4-chloropicolinate[1][2][3] | Methyl 4-aminopicolinate[4][5][6] | Methyl 4-hydroxypicolinate[7][8][9] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₈N₂O₂ | C₇H₇NO₃ |
| Molecular Weight ( g/mol ) | 171.58 | 152.15 | 153.14 |
| Melting Point (°C) | 50-52 | 129-130 | Not available |
| Boiling Point (°C) | 105-111 (2-3 Torr) | 333.7 (760 mmHg) | Not available |
| Appearance | Brown solid | White to light yellow powder/crystal | Not available |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | N,N-Dimethylformamide (Very soluble), Methanol (Soluble), Glacial acetic acid (Sparingly soluble), Chloroform (Very slightly soluble), Water (Practically insoluble) | Not available |
Table 2: ¹H NMR Spectral Data (Chemical Shift δ, ppm)
| Proton | Methyl 4-chloropicolinate (CDCl₃) | Methyl 4-aminopicolinate (DMSO-d₆) | Methyl 4-hydroxypicolinate (CD₃OD) |
| -OCH₃ | ~3.9 | ~3.8 | ~3.9 |
| Pyridine H-3 | ~8.0 | ~6.8 | ~7.0 |
| Pyridine H-5 | ~7.4 | ~6.5 | ~6.7 |
| Pyridine H-6 | ~8.6 | ~7.9 | ~8.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data (Chemical Shift δ, ppm)
| Carbon | Methyl 4-chloropicolinate (CDCl₃) | Methyl 4-aminopicolinate (DMSO-d₆) | Methyl 4-hydroxypicolinate (CD₃OD) |
| -OCH₃ | ~53 | ~52 | ~53 |
| C=O | ~165 | ~166 | ~167 |
| Pyridine C-2 | ~150 | ~152 | ~151 |
| Pyridine C-3 | ~125 | ~110 | ~115 |
| Pyridine C-4 | ~145 | ~155 | ~160 |
| Pyridine C-5 | ~123 | ~108 | ~112 |
| Pyridine C-6 | ~150 | ~149 | ~148 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 4: Mass Spectrometry Data (m/z)
| Derivative | Molecular Ion (M⁺) | Key Fragment Ions |
| Methyl 4-chloropicolinate | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) | 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
| Methyl 4-aminopicolinate | 152 | 121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺) |
| Methyl 4-hydroxypicolinate | 153 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺) |
Comparison with an Alternative: Methyl 4-bromopicolinate
For applications requiring a different reactivity profile, Methyl 4-bromopicolinate serves as a common alternative to its chloro-analogue. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the carbon-chlorine bond.
Table 5: Comparison of Methyl 4-chloropicolinate and Methyl 4-bromopicolinate
| Property | Methyl 4-chloropicolinate | Methyl 4-bromopicolinate |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆BrNO₂ |
| Molecular Weight ( g/mol ) | 171.58[3] | 216.03 |
| Reactivity of C-X Bond | Lower | Higher |
| Typical Applications | Intermediate in synthesis | Intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
-
Process the data and reference the spectrum to the solvent peak.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compounds and monitor reaction progress.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time and peak area are used to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile derivatives and impurities.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram and mass spectra of the peaks are used for identification and quantification.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of Methyl 4-chloropicolinate derivatives.
Caption: General workflow for the synthesis and characterization of picolinate derivatives.
Analytical Techniques Relationship
This diagram shows the relationship between the different analytical techniques and the information they provide for the characterization of the target compounds.
Caption: Relationship between analytical techniques and the information obtained.
References
- 1. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 2. Methyl 4-chloropicolinate | CAS#:24484-93-3 | Chemsrc [chemsrc.com]
- 3. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. methyl 4-aminopicolinate | Pharmaceutical Intermediate | 71469-93-7 - PHMO [phmo.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
Catalyst Efficacy in Cross-Coupling with 4-Chloropyridines: A Comparative Guide
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions of halopyridines standing out for their versatility and efficiency.[1] The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is pivotal to the success of these transformations, influencing reaction yields, selectivity, and substrate scope.[1] This guide provides a comparative overview of catalyst efficacy for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-chloropyridines, substrates known to be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1]
Comparative Performance of Catalysts
The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction. For the more challenging 4-chloropyridines, advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are generally required to achieve high efficacy.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The performance of various catalyst systems in the coupling of chloropyridines with arylboronic acids is summarized below.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 (for 3-chloropyridine) | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines) | [2] |
| Pd/IPr | KF | THF | RT | N/A | Good (for 2,4-dichloropyridines) | [3] |
| Pd(PEPPSI)(IPr) | Various | Various | 60-100 | N/A | Good (C4-selectivity for 2,4-dichloropyridines) | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyridinamines. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Fourth Gen. Catalyst | N/A | N/A | N/A | N/A | High (0.01 mol% for 4-chloropyridine) | [4] |
| L6-based catalyst | N/A | N/A | N/A | N/A | 80 (for 4-chloropyrimidine) | [5] |
Note: "Fourth Gen. Catalyst" refers to a family of biaryl dialkylphosphine ligands developed by Buchwald and coworkers.
Sonogashira Coupling
The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst and a copper co-catalyst.[6]
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High | [7] |
| Pd₁@NC | CuI | NEt₃ | MeCN | 80 | 24 | Good | [8][9] |
Note: Pd₁@NC is a heterogeneous single-atom palladium catalyst.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the three major cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the 4-chloropyridine, the arylboronic acid (1.1-1.2 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).[2]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.[2]
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 mixture) via syringe.[2]
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A detailed experimental protocol for the Buchwald-Hartwig amination of 4-chloropyridine with a fourth-generation catalyst system is described by the Buchwald group and involves the coupling of primary amines with heteroaryl halides at low catalyst loadings.[4] The reaction of 4-chloropyridine was reported to proceed to completion with only 0.01 mol % of the catalyst.[4] Achieving high yields with the less reactive chloropyridines often requires the use of bulky, electron-rich phosphine ligands.[10]
General Procedure for Sonogashira Coupling
-
In a Schlenk flask containing a solvent (e.g., 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and the 4-chloropyridine derivative (0.986 mmol).[11]
-
Stir the mixture under an inert atmosphere for 30 minutes at room temperature.[11]
-
Add the terminal alkyne (1.08 mmol), a base (e.g., K₃PO₄, 1.972 mmol), and distilled water (1.5 mL).[11]
-
Reflux the reaction mixture at 70–80 °C for 18–22 hours.[11]
-
After completion, cool the reaction mixture to room temperature and add ethyl acetate.[11]
-
The subsequent work-up typically involves aqueous extraction and purification by column chromatography.
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.
General Experimental Workflow for Cross-Coupling
Simplified Suzuki-Miyaura Catalytic Cycle
Catalyst Selection Guide for 4-Chloropyridines
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Benchmarking Synthesis Routes for Substituted Picolinates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted picolinates are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of their biological and chemical properties. Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance. This guide provides an objective comparison of prevalent and innovative synthesis routes for substituted picolinates, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Data Presentation: A Comparative Analysis of Synthesis Routes
The following tables summarize quantitative data for various synthetic methodologies, offering a clear comparison of their performance based on key metrics such as yield, reaction time, and conditions.
Table 1: Synthesis of Chromium Picolinate
| Starting Materials | Reagents & Conditions | Reaction Time | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
| Picolinic Acid, CrCl₃·6H₂O | 4N NaOH to pH 3.8, Water | 10 minutes | Ambient | 70 | 97.0 | |
| Picolinic Acid, CrCl₃·6H₂O | 4N NaOH to pH 3.5, Water | 10 minutes | Ambient | 80 | 90.8 | [1] |
| Picolinic Acid, CrCl₃·6H₂O | 4N NaOH to pH 3.0, Water | 10 minutes | Ambient | 90 | 74.6 | [1] |
| 2-Cyanopyridine, CrCl₃ | Water | 24 hours | 3 | 150 | 96.2 | [2][3] |
| 2-Cyanopyridine, CrCl₃ | Water | 24 hours | 2 | 100 | 95.6 | [2] |
| 2-Cyanopyridine, CrCl₃ | Water | 48 hours | 2 | 80 | 96.5 | [2][3] |
| 2-Cyanopyridine | 1. 30% NaOH(aq) 2. 20% CrCl₃(aq) | 1 hour (complexation) | Ambient | 20 (complexation) | 99.0 |
Table 2: Synthesis of Substituted Picolinate Esters and Acids
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Rhodium-Catalyzed C-H Activation | α,β-Unsaturated Ketoxime, Diphenylacetylene | RhCl(PPh₃)₃ | Toluene | 130 | 3 hours | 92 | |
| Fischer-Speier Esterification | Picolinic Acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Not Specified | High | |
| Via Picolinoyl Chloride | Picolinic Acid, Methanol | 1. SOCl₂ 2. Triethylamine | THF | Room Temp | 12 hours | High | |
| Oxidative Esterification | 2-(Hydroxymethyl)pyridine, Oxygen | Pd/C, K₂CO₃ | Toluene | 60 | 6 hours | Not Specified | |
| Palladium-Catalyzed C-H Arylation | Betulin-derived Picolinamide, 4-Iodoanisole | Pd(OAc)₂, CuBr₂, CsOAc | t-Amyl Alcohol | 140 | 18 hours | up to 83 | |
| Multi-component Reaction | Ethyl 2-oxopropanoate, Ammonium Acetate, Malononitrile, 4-Chlorobenzaldehyde | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethanol | Room Temp | 15 min | 96 | |
| Synthesis of 6-Methylpicolinate | 2,6-Lutidine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
High-Yield Synthesis of Chromium Picolinate via pH and Temperature Control
This protocol details the synthesis of chromium picolinate from picolinic acid and chromium trichloride hexahydrate, where precise control of pH and temperature is crucial for achieving high yields.
Materials:
-
Picolinic acid
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
4N Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 ml of deionized water in a reaction vessel equipped with a stirrer and pH meter.
-
Adjust the pH of the reaction mixture to 3.8 by the dropwise addition of a 4N NaOH solution while stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature for 10 minutes with continuous stirring.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the chromium picolinate complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water.
-
Dry the product to obtain the chromium picolinate complex. A yield of 97.0% can be expected.[1]
Rhodium-Catalyzed Synthesis of a Highly Substituted Pyridine Derivative
This protocol describes a one-pot synthesis of a polysubstituted pyridine derivative from an α,β-unsaturated ketoxime and an internal alkyne via a chelation-assisted C-H activation.
Materials:
-
α,β-Unsaturated ketoxime (e.g., 3-methyl-3-penten-2-one oxime)
-
Internal alkyne (e.g., diphenylacetylene)
-
Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)
-
Anhydrous toluene
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the α,β-unsaturated ketoxime (1.0 mmol), the internal alkyne (1.1 mmol), and RhCl(PPh₃)₃ (3 mol %).
-
Add anhydrous toluene (2.0 mL) to the mixture.
-
Heat the reaction mixture to 130°C and maintain for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel to isolate the highly substituted pyridine derivative.
Synthesis of Methyl Picolinate via Picolinoyl Chloride
This method involves the conversion of picolinic acid to its acid chloride, followed by esterification with methanol.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous methanol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure: Step A: Synthesis of Picolinoyl Chloride Hydrochloride
-
To a stirred mixture of picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride at room temperature.
-
After the initial gas evolution ceases and the solid dissolves, remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Step B: Esterification
-
Suspend the picolinoyl chloride hydrochloride (1 equivalent) in anhydrous THF.
-
Add triethylamine (2.2 equivalents) to the suspension, followed by anhydrous methanol (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows.
Caption: Comparative pathways for the synthesis of Chromium Picolinate.
Caption: Proposed mechanism for Rhodium-catalyzed pyridine synthesis.
Caption: Workflow comparison for Methyl Picolinate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of Pyridines from Ketoximes and Terminal Alkynes via CâH Bond Functionalization - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling of Methyl 4-chloropicolinate Hydrochloride for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for Methyl 4-chloropicolinate hydrochloride, a crucial building block in pharmaceutical research. Understanding the metabolic fate, reaction mechanisms, and pharmacokinetic properties of molecules is paramount in drug development. Isotopic labeling, where specific atoms are replaced by their heavier, non-radioactive isotopes, is a powerful technique for these investigations. This document details and compares various labeling approaches for this compound and contrasts them with strategies for an alternative heterocyclic compound, 3-Chloro-6-methylquinoline.
Introduction to Isotopic Labeling in Mechanistic Studies
Stable isotope labeling is an indispensable tool in modern chemical and biomedical research. By introducing isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into a molecule, researchers can trace its journey through complex biological systems or chemical reactions.[1][2] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for precise tracking of metabolic pathways, elucidation of reaction mechanisms, and quantification of absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4]
Isotopic Labeling Strategies for this compound
This compound offers several sites for isotopic labeling, including the nitrogen atom of the pyridine ring, the carbon atoms of the ring and the methyl ester group, and the hydrogen atoms. The choice of isotope and its position depends on the specific research question.
Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling of the pyridine ring is highly valuable for tracking the fate of the heterocyclic core of the molecule. A state-of-the-art method for incorporating ¹⁵N into pyridines is through a Zincke reaction, which involves ring-opening and subsequent ring-closing with a labeled nitrogen source.[5]
Carbon-13 (¹³C) Labeling
¹³C labeling can be targeted at the methyl ester group or the pyridine ring. Labeling the methyl group can provide insights into esterase-mediated metabolism, while ring labeling is useful for tracking the carbon skeleton of the molecule.
Deuterium (²H) Labeling
Deuteration, or the replacement of hydrogen with deuterium, is a common strategy to investigate the kinetic isotope effect (KIE), which can significantly slow down metabolism at the site of deuteration.[6][7] This can lead to improved pharmacokinetic profiles. For Methyl 4-chloropicolinate, the methyl group and the pyridine ring are potential sites for deuteration.
Comparison with an Alternative: 3-Chloro-6-methylquinoline
To provide a broader context, this guide compares the labeling strategies for this compound with those for 3-Chloro-6-methylquinoline, another heterocyclic compound relevant in medicinal chemistry. While specific experimental data for the isotopic labeling of 3-Chloro-6-methylquinoline is not abundant in publicly available literature, potential strategies can be inferred from general methods for quinolines.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the proposed isotopic labeling strategies.
Table 1: Comparison of Isotopic Labeling Strategies for this compound
| Labeling Strategy | Isotope | Labeled Position(s) | Typical Isotopic Enrichment | Expected Yield | Key Application |
| ¹⁵N Labeling (Zincke Reaction) | ¹⁵N | Pyridine Ring Nitrogen | >95%[5] | 60-90% (based on similar pyridines)[5] | Tracking of the heterocyclic core, metabolism studies. |
| ¹³C Labeling (Methyl Ester) | ¹³C | Methyl Group | >98% | Dependent on synthesis route | Investigating esterase activity, metabolic fate of the ester. |
| Deuterium Labeling (Methyl Group) | ²H (D) | Methyl Group (-CD₃) | >98% | Dependent on synthesis route | Probing kinetic isotope effect, improving metabolic stability.[6] |
| Deuterium Labeling (Pyridine Ring) | ²H (D) | C-3, C-5, C-6 positions | >95% | Dependent on deuteration method | Investigating ring metabolism, altering metabolic pathways. |
Table 2: Cost Comparison of Isotopic Precursors
| Isotopic Precursor | Price (USD) | Supplier Example |
| Ammonium chloride (¹⁵N, 99%) | ~$107 / 1g[9] | Cambridge Isotope Laboratories |
| Methanol (¹³C, 99%) | ~$260 / 1g[10] | Cambridge Isotope Laboratories |
| Deuterium gas (D₂, 99.8 atom % D) | ~$231 / 10 L[11] | Sigma-Aldrich |
Note: Prices are subject to change and may vary between suppliers. The overall cost of a labeled compound can range from $100 to $500 depending on purity and application.[1]
Experimental Protocols
Protocol 1: ¹⁵N Labeling of Methyl 4-chloropicolinate via Zincke Reaction
This protocol is adapted from the general method for pyridine ¹⁵N-labeling.[5]
-
Ring Opening:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C and add triflic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine).
-
Add a secondary amine (e.g., dibenzylamine) and allow the reaction to warm to room temperature to form the Zincke imine intermediate.
-
-
¹⁵N Incorporation and Ring Closing:
-
Isolate the Zincke imine.
-
Dissolve the imine in an appropriate solvent (e.g., ethanol).
-
Add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) and a base (e.g., sodium acetate).
-
Heat the reaction mixture to facilitate ring closure and formation of the ¹⁵N-labeled Methyl 4-chloropicolinate.
-
-
Purification:
-
Purify the product using standard techniques such as column chromatography.
-
-
Analysis:
-
Confirm isotopic incorporation and purity using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[3]
-
Protocol 2: ¹³C Labeling of the Methyl Ester Group
This protocol involves the synthesis of Methyl 4-chloropicolinate using a labeled precursor.
-
Acyl Chloride Formation:
-
Start with 4-chloropicolinic acid.
-
React with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 4-chloropicolinoyl chloride.
-
-
Esterification:
-
React the acyl chloride with ¹³C-labeled methanol (¹³CH₃OH) to yield [¹³C-methyl] Methyl 4-chloropicolinate.
-
-
Purification and Analysis:
-
Purify the product by chromatography or recrystallization.
-
Analyze by HRMS and ¹³C-NMR to confirm labeling.
-
Protocol 3: Deuteration of the Methyl Group
This protocol outlines a method for introducing a trideuteromethyl group.[12]
-
Starting Material: 4-chloropicolinic acid.
-
Esterification with Deuterated Methanol:
-
Convert the carboxylic acid to its corresponding ester using deuterated methanol (CD₃OD) under acidic conditions (e.g., with H₂SO₄) or via an acyl chloride intermediate as in Protocol 2.
-
-
Purification and Analysis:
-
Purify the resulting [D₃-methyl] Methyl 4-chloropicolinate.
-
Confirm deuteration level by ¹H-NMR (disappearance of the methyl singlet) and mass spectrometry (mass shift of +3 Da).
-
Visualizations
Caption: Experimental workflows for isotopic labeling of Methyl 4-chloropicolinate.
References
- 1. globalinsightservices.com [globalinsightservices.com]
- 2. Stable Isotope Labeled Compounds Market Size, Share, Trends and Revenue Forecast [Latest] [marketsandmarkets.com]
- 3. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methanol-13C | CAS 14742-26-8 | LGC Standards [lgcstandards.com]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ammonium chloride (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Methanol (¹³C, 99%) - Cambridge Isotope Laboratories, CLM-359-1 [isotope.com]
- 11. Deuterium Aldrich CAS No.7782-39-0 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Quantitative Analysis of Methyl 4-chloropicolinate Hydrochloride: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl 4-chloropicolinate hydrochloride in a mixture. This document outlines key performance parameters, detailed experimental protocols, and visual workflows for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration in reaction mixtures and final products must be meticulously controlled. This guide offers a comparative overview of common analytical techniques to assist in selecting the most appropriate method for routine analysis, quality control, and research and development.
Method Comparison at a Glance
The selection of an analytical method is a critical decision based on factors such as the nature of the analyte, the sample matrix, and the desired performance characteristics. The following table summarizes the typical performance of HPLC, GC, and Titration for the analysis of pyridine derivatives like this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection. | Neutralization reaction between the acidic hydrochloride salt and a basic titrant. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Applicable for determining the overall concentration of the acidic analyte. |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | Higher, typically in the mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | Higher, typically in the mg/mL range |
| Selectivity | High, can separate from impurities. | Very high, especially with MS detection. | Low, titrates total acidity. |
| Throughput | Moderate to High | Moderate | Low to Moderate |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reverse-phase HPLC method is generally the most suitable approach.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Comparative Guide to the Cross-Validation of Analytical Results for Methyl 4-chloropicolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quality control of Methyl 4-chloropicolinate hydrochloride. While specific cross-validation studies for this compound are not extensively published, this document outlines the principles of such a study, comparing common analytical techniques and presenting hypothetical data to illustrate the process. The experimental protocols provided are based on established methods for similar pyridine-based compounds and are intended to serve as a foundation for developing and validating in-house analytical procedures.
Principles of Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an analytical method is robust, reliable, and reproducible. According to ICH guidelines, cross-validation involves comparing analytical results from two or more different methods or laboratories to ensure they are equivalent.[1][2][3] This process is essential when transferring a method to a different laboratory or when a new method is introduced to replace an existing one.
Comparison of Key Analytical Techniques
The primary analytical techniques for the analysis of a small organic molecule like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6][7] Each technique offers distinct advantages for identity, purity, and potency determination.
Table 1: Hypothetical Cross-Validation Data for Purity Assessment of this compound
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Purity (%) | 99.2 ± 0.3 | 99.5 ± 0.2 | 99.4 ± 0.1 |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | 0.15% |
| Precision (RSD, %) | < 1.5 | < 1.0 | < 0.5 |
| Accuracy (Recovery, %) | 98-102 | 99-101 | 99.5-100.5 |
Table 2: Comparison of Analytical Techniques for Structural Elucidation and Impurity Identification
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, identification of impurities with different chemical shifts.[8][9][10][11] | Non-destructive, provides unambiguous structural confirmation. | Lower sensitivity compared to MS, may not detect trace impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns for structural clues.[12][13][14][15] | High sensitivity, can identify unknown impurities based on mass. | Isomeric impurities may not be distinguishable without chromatography. |
| LC-MS/MS | Separation of impurities with chromatographic retention times and mass-to-charge ratio.[16][17] | Highly specific and sensitive for impurity profiling. | Requires method development for chromatographic separation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity and assay of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a common choice for pyridine derivatives.[18][19]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid can be effective.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 255 nm).[19]
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantitation: Use an external standard of known purity to calculate the assay value. Purity is determined by the area percentage of the main peak.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is a powerful technique for analyzing volatile organic compounds and is often used to detect residual solvents from the synthesis process.[20]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column with a polar stationary phase is suitable for separating polar analytes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and use headspace analysis for residual solvents.
-
Quantitation: Use external or internal standards for the quantitation of identified impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the primary method for unambiguous structure elucidation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For hydrochloride salts, the proton signals of the pyridine ring are expected to shift downfield compared to the free base.[21]
-
Data Analysis: Integrate the proton signals to determine relative proton ratios. Chemical shifts and coupling constants will confirm the substitution pattern of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides information about the molecular weight and can help in identifying impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC column (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for pyridine compounds to observe the [M+H]⁺ ion.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of the protonated molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.[12][15]
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of a cross-validation study and a general analytical workflow for this compound.
Caption: A typical workflow for the cross-validation of analytical methods.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. cmcpharm.com [cmcpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Reactivity Under the Microscope: A Comparative Analysis of 2- and 4-Substituted Chloropyridines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Chloropyridines, in particular, serve as versatile building blocks. However, the positional isomerism of the chlorine substituent dramatically influences the reactivity of the pyridine ring towards nucleophilic attack. This guide provides an objective comparison of the reactivity of 2-chloropyridine and 4-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed methodologies.
The enhanced reactivity of 2- and 4-chloropyridines over 3-chloropyridine is a well-established principle in heterocyclic chemistry. This reactivity is primarily governed by the electron-withdrawing nature of the pyridine nitrogen, which activates the ortho (2-position) and para (4-position) carbons towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.
Theoretical Basis for Reactivity Difference
The nucleophilic aromatic substitution (SNAr) reaction of chloropyridines proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. The stability of this intermediate is paramount to the overall reaction rate.
In the cases of 2- and 4-chloropyridine, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides significant stabilization. For 4-chloropyridine, the negative charge is delocalized over the 2, 4, and 6 positions, including the nitrogen atom. A similar stabilization is observed for 2-chloropyridine. This is not possible for the intermediate formed from 3-chloropyridine, rendering it significantly less reactive.
While both 2- and 4-chloropyridines are activated, the 4-isomer is generally more reactive in classical SNAr reactions. This is attributed to the more effective stabilization of the Meisenheimer intermediate formed during the nucleophilic attack at the C4 position.[1]
Quantitative Reactivity Comparison
Kinetic studies provide a quantitative measure of the reactivity differences between these isomers. A notable example is the reaction with sodium methoxide in methanol, which clearly demonstrates the superior reactivity of the 4-substituted isomer.
| Substrate | Relative Reaction Rate with Sodium Methoxide in Methanol |
| 3-Chloropyridine | 1 |
| 2-Chloropyridine | 3,000 |
| 4-Chloropyridine | 81,000 |
Data sourced from a comparative study on the reactions of chloropyridines with sodium methoxide.[2]
This substantial difference in reaction rates underscores the importance of the substituent position in directing the outcome of nucleophilic aromatic substitution on the pyridine ring.
Experimental Protocols
To experimentally determine and compare the reactivity of 2- and 4-chloropyridine, a standardized kinetic experiment can be performed. The following protocol outlines a general method for monitoring the reaction with an amine nucleophile, such as piperidine, using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of 2-chloropyridine and 4-chloropyridine with piperidine in a suitable solvent (e.g., methanol or ethanol) at a constant temperature.
Materials:
-
2-Chloropyridine
-
4-Chloropyridine
-
Piperidine
-
Anhydrous methanol (or other suitable solvent)
-
Volumetric flasks
-
Thermostatted reaction vessel (e.g., a jacketed beaker connected to a water bath)
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and needles
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of 2-chloropyridine, 4-chloropyridine, and piperidine in anhydrous methanol. A typical concentration range would be 0.1 M for the chloropyridines and 1.0 M for piperidine.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the chloropyridine stock solution and dilute with methanol to a final volume. Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known volume of the piperidine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
By UV-Vis Spectrophotometry: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a cuvette containing a known volume of a suitable quenching agent (e.g., dilute acid). Record the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance.
-
By HPLC: At regular time intervals, withdraw a small aliquot and quench the reaction. Analyze the sample by HPLC to determine the concentration of the product formed or the remaining chloropyridine.
-
-
Data Analysis:
-
Plot the concentration of the product formed (or reactant consumed) against time.
-
From the data, determine the initial reaction rate.
-
To determine the reaction order and the rate constant, perform a series of experiments varying the initial concentrations of the chloropyridine and piperidine. The overall reaction is expected to be second order (first order in each reactant). The rate law can be expressed as: Rate = k[Chloropyridine][Piperidine].
-
The second-order rate constant (k) can be calculated from the slope of a plot of 1/([A]t - [A]0) versus time, where [A] is the concentration of the limiting reactant.
-
Visualizing the Reaction Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using Graphviz.
Caption: SNAr mechanism for 4-chloropyridine.
Caption: Experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of Methyl 4-chloropicolinate Hydrochloride: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents like Methyl 4-chloropicolinate hydrochloride are paramount. Adherence to proper disposal protocols is essential not only for personal safety but also for environmental protection and regulatory compliance. This guide provides a clear, procedural framework for the safe disposal of this compound, ensuring that all safety and logistical considerations are met.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1] |
| Respiratory Protection | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1] In case of fire, wear a self-contained breathing apparatus.[1] |
| Hand Protection | Protective gloves satisfying the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that complies with all federal and local regulations.
Step 1: Initial Assessment and Containment
-
For Spills: In the event of a spill, keep unnecessary personnel away.[1] Avoid the inhalation of dust from the spilled material.[1] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]
-
Containment: Prevent the generation of dusts during clean-up.[1] Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the surface thoroughly to remove any residual contamination.[1]
Step 2: Selection of Disposal Method
There are two primary recommended disposal methods for this compound:
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by trained personnel at a licensed facility.
-
Licensed Hazardous Waste Disposal: Offer excess and expired materials to a licensed hazardous material disposal company.[1] This is the preferred method for laboratories that do not have on-site incineration capabilities.
Step 3: Packaging and Labeling for Disposal
-
Packaging: Place the contained waste in a suitable, sealed, and properly labeled container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container with the chemical name ("this compound"), hazard warnings, and the date of waste generation.
Step 4: Final Disposal
-
Arrangement: Coordinate with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.
-
Documentation: Maintain records of the disposal, including the date, quantity, and method of disposal, as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

